Product packaging for 2,5-Dimethyl-1,3,4-thiadiazole(Cat. No.:CAS No. 27464-82-0)

2,5-Dimethyl-1,3,4-thiadiazole

カタログ番号: B1347112
CAS番号: 27464-82-0
分子量: 114.17 g/mol
InChIキー: JXQGICFGPUAVLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,5-Dimethyl-1,3,4-thiadiazole (CAS 27464-82-0) is a versatile heterocyclic compound that serves as a valuable synthon and core scaffold in medicinal chemistry and agrochemical research. This 1,3,4-thiadiazole derivative is characterized by an electron-deficient aromatic ring system, which functions as a bioisostere of pyrimidine, a core structure in nucleic acids. This property allows its derivatives to interfere with critical biological processes such as DNA replication, making it a privileged structure in drug discovery . The compound is extensively utilized as a building block for the synthesis of novel molecules with potential anticancer properties. Research indicates that 2,5-disubstituted-1,3,4-thiadiazole derivatives exhibit cytotoxic activity against a broad spectrum of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia models, through mechanisms such as enzyme inhibition and induction of apoptosis . Furthermore, this scaffold demonstrates significant potential in antimicrobial applications. Derivatives have shown promising antibacterial and broad-spectrum fungicidal activity, with some compounds exhibiting efficacy against plant pathogens like Phytophthora infestans , highlighting its utility in developing new agrochemicals . Its structural features also facilitate the formation of coordination complexes with metals like nickel and copper, which can be explored for various applications in materials science . This product is provided for chemical synthesis and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B1347112 2,5-Dimethyl-1,3,4-thiadiazole CAS No. 27464-82-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,5-dimethyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGICFGPUAVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067315
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27464-82-0
Record name 2,5-Dimethyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27464-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027464820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylthiadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYL-1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM8GDW64Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethyl-1,3,4-thiadiazole, a key heterocyclic scaffold in medicinal and materials chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the successful identification and quality control of the compound.

Introduction

This compound (CAS No. 27464-82-0) is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1][2] The 1,3,4-thiadiazole ring is a versatile pharmacophore and a privileged structure in drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are also explored in materials science. This guide presents a common and effective method for its laboratory-scale synthesis and provides key characterization data for verification.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the cyclization of N,N'-diacetylhydrazine using a thiating agent, most commonly phosphorus pentasulfide (P₂S₅). This reaction is a classic example of the construction of the 1,3,4-thiadiazole ring system.

Synthesis Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 N,N'-Diacetylhydrazine Process Cyclization/ Thionation Reactant1->Process Reactant2 Phosphorus Pentasulfide (P₂S₅) Reactant2->Process Product This compound Process->Product

Caption: Synthesis of this compound from N,N'-diacetylhydrazine.

Experimental Protocol

This protocol is based on established methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

  • N,N'-Diacetylhydrazine

  • Phosphorus Pentasulfide (P₂S₅)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend N,N'-diacetylhydrazine (1 equivalent) in anhydrous pyridine.

  • Addition of Thiating Agent: To the stirred suspension, add phosphorus pentasulfide (0.5 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. The expected data is summarized below.

Physical and Chemical Properties
PropertyValue
CAS Number 27464-82-0
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Appearance White to light yellow-brown solid
Melting Point 63-64 °C
Boiling Point 202-203 °C
Solubility Sparingly soluble in water (31 g/L at 25°C)
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.7Singlet6H2 x -CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~167C2 & C5
~152 x -CH₃

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
~2920-3000C-H stretching (methyl)
~1600-1550C=N stretching of the thiadiazole ring
~1440C-H bending (methyl)
~1250C-N stretching
~700-600C-S stretching

3.2.3. Mass Spectrometry (MS)

m/z Assignment
114[M]⁺ (Molecular ion)
71[M - HNCS]⁺
43[CH₃CN]⁺ or [CH₃CS]⁺

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reaction Setup B Reagent Addition A->B C Reflux B->C D TLC Monitoring C->D E Quenching & Extraction D->E F Washing & Drying E->F G Solvent Evaporation F->G H Column Chromatography G->H I NMR (¹H, ¹³C) H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L Melting Point Analysis H->L

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

This guide provides essential technical information for the successful synthesis and characterization of this compound. The detailed protocol and comprehensive analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the reliable production and verification of this important heterocyclic compound. Adherence to standard laboratory safety procedures is paramount when performing these experiments.

References

physicochemical properties of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a five-membered heterocyclic compound containing two nitrogen atoms and a sulfur atom. The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with biological processes such as DNA replication, making them a subject of interest in drug discovery.[1] Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.

Core Physicochemical Properties

The are crucial for its handling, formulation, and potential application in drug development. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆N₂SN/A
Molar Mass 114.17 g/mol N/A
Appearance White to light yellow-brown crystalline solidN/A
Melting Point 60-65 °CN/A
Boiling Point 202-203 °C at 1013 hPaN/A
Density ~1.17 g/cm³N/A

Table 2: Solubility and Partitioning Properties of this compound

PropertyValueSource(s)
Solubility in Water Slightly solubleN/A
logP (octanol-water) ~1.15N/A
pKa ~1.48 (predicted)N/A

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a diacylhydrazine derivative using a thionating agent like Lawesson's reagent.

Protocol: Synthesis from Diacetylhydrazine and Lawesson's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetylhydrazine (1 equivalent) and Lawesson's reagent (0.5 equivalents) in a suitable high-boiling solvent such as anhydrous xylene or toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Property Determination

Protocol: Melting Point Determination

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Protocol: Boiling Point Determination

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

  • The temperature is gradually increased until a steady stream of bubbles emerges from the open end of the capillary tube.

  • Heating is then discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Protocol: Solubility Determination

  • To a known volume of a solvent (e.g., 1 mL of water) in a vial at a constant temperature, small, weighed amounts of this compound are incrementally added.

  • After each addition, the mixture is vigorously agitated until the solid is fully dissolved.

  • The process is continued until saturation is reached, indicated by the persistence of undissolved solid.

  • The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Protocol: pKa Determination by UV-Vis Spectrophotometry

  • A series of buffer solutions with a range of known pH values are prepared.

  • A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

  • A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

  • The UV-Vis absorption spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Protocol: logP Determination (Shake-Flask Method)

  • A solution of this compound is prepared in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the two equivalent carbons of the thiadiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups, as well as vibrations associated with the C=N and C-S bonds within the thiadiazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.17 g/mol ), along with characteristic fragmentation patterns.

Biological Significance and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore with diverse biological activities. Derivatives of this heterocyclic system have been reported to exhibit a range of effects, including:

  • Anticancer Activity: Many 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.[1][2]

  • Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is present in several compounds with antibacterial and antifungal properties.[4] The mechanism of antimicrobial action can vary, potentially involving the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Enzyme Inhibition: The 1,3,4-thiadiazole ring can interact with the active sites of various enzymes. For instance, derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase, kinases, and histone deacetylases (HDACs).[5]

The biological activity of this compound itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Diacetylhydrazine, Lawesson's Reagent) reaction Cyclization Reaction (Reflux in Xylene) start->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir physchem Physicochemical Analysis (MP, BP, Solubility, etc.) product->physchem

Caption: Workflow for the synthesis and characterization of this compound.

Generalized Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives

The following diagram illustrates a generalized potential mechanism of action for a 1,3,4-thiadiazole derivative as an anticancer agent, based on activities reported for this class of compounds. It is important to note that this is a representative pathway and has not been specifically confirmed for this compound.

G cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways compound 1,3,4-Thiadiazole Derivative enzyme Enzyme Inhibition (e.g., Kinases, HDACs) compound->enzyme dna_interaction DNA Interaction (Intercalation/Binding) compound->dna_interaction cell_cycle Cell Cycle Arrest enzyme->cell_cycle dna_interaction->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis outcome Cancer Cell Death apoptosis->outcome

Caption: Generalized anticancer mechanism of 1,3,4-thiadiazole derivatives.

References

An In-Depth Technical Guide to 2,5-Dimethyl-1,3,4-thiadiazole (CAS: 27464-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While this specific compound is primarily utilized as a synthetic intermediate, the 1,3,4-thiadiazole scaffold it possesses is a renowned pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, and an in-depth look at the biological activities and mechanisms of action of its closely related derivatives. The information presented herein is intended to support researchers and drug development professionals in leveraging this versatile scaffold for the discovery of novel therapeutics.

Core Compound Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 27464-82-0
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Melting Point 61-64 °C
Boiling Point 202 °C at 1013 hPa
Appearance White to light yellow-brown solid
SMILES Cc1nnc(C)s1
InChI 1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3

Synthesis of this compound

While a variety of methods exist for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a common and effective approach for preparing the dimethyl derivative involves the cyclization of 1,2-diacetylhydrazine using a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Cyclization of 1,2-Diacetylhydrazine

Materials:

  • 1,2-Diacetylhydrazine

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene (or other suitable high-boiling solvent like xylene or dioxane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diacetylhydrazine (1 equivalent) and Lawesson's reagent (0.5 equivalents). Suspend the reactants in anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials 1,2-Diacetylhydrazine Lawesson's Reagent Anhydrous Toluene reaction Reaction Reflux start->reaction Heat workup Work-up Cool to RT Filter reaction->workup extraction Extraction Wash with NaHCO₃ Wash with Brine workup->extraction purification Purification Dry over MgSO₄ Concentrate Column Chromatography extraction->purification product Product This compound purification->product

A generalized workflow for the synthesis of this compound.

Biological Activities of 1,3,4-Thiadiazole Derivatives

Direct and extensive biological data for this compound is limited in publicly available literature, suggesting its primary role as a synthetic precursor. However, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles exhibits a wide range of potent biological activities. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with critical biological processes like DNA replication.[1]

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have shown significant cytotoxic activity against a variety of human cancer cell lines.[1] The mechanism of action often involves enzyme inhibition and the induction of apoptosis.[1]

Derivative ClassCell LineIC₅₀ (µM)Reference
2-Arylamino-5-aryl-1,3,4-thiadiazolesHuman Cancer Cell Lines4.3 - 9.2
Ciprofloxacin-derived 1,3,4-thiadiazolesMCF-7 (Breast)Varies
Ciprofloxacin-derived 1,3,4-thiadiazolesA549 (Lung)Varies
Ciprofloxacin-derived 1,3,4-thiadiazolesSKOV-3 (Ovarian)Varies
Honokiol-1,3,4-thiadiazole hybridsA549 and MDA-MB-2311.62 - 10.21
EGFR/HER-2 dual inhibitorsHePG-2 and MCF-73.31 - 9.31
Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key component in the development of new antimicrobial agents. Derivatives have demonstrated promising antibacterial and broad-spectrum fungicidal activity.[1]

Derivative ClassOrganismMIC (µg/mL)Reference
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleBacterial and Fungal Strains4 - 16
2-Amino-1,3,4-oxadiazole derivatives of thiadiazoleGram-positive bacteria8 - 16
Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoateGram-positive and Gram-negative bacteria16 - 31.25

Signaling Pathways and Mechanism of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation.

G cluster_pathway Potential Anticancer Signaling Pathways of 1,3,4-Thiadiazole Derivatives Thiadiazole 1,3,4-Thiadiazole Derivative EGFR_HER2 EGFR/HER-2 Thiadiazole->EGFR_HER2 Inhibition PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibition Apoptosis Apoptosis Thiadiazole->Apoptosis Induction CellCycle Cell Cycle Arrest Thiadiazole->CellCycle Induction Proliferation Cell Proliferation EGFR_HER2->Proliferation Promotes PI3K_Akt->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Signaling pathways potentially modulated by 1,3,4-thiadiazole derivatives.

Experimental Workflows for Biological Evaluation

The biological evaluation of novel 1,3,4-thiadiazole derivatives typically follows a standardized workflow to assess their therapeutic potential.

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Thiadiazole Derivatives Cytotoxicity In vitro Cytotoxicity (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism InVivo In vivo Studies (Animal Models) Mechanism->InVivo

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2,5-Dimethyl-1,3,4-thiadiazole, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound (C₄H₆N₂S) is a five-membered aromatic heterocyclic compound with a molecular weight of 114.17 g/mol .[1][2][3][4] Its structure consists of a 1,3,4-thiadiazole ring substituted with two methyl groups at positions 2 and 5. The molecule is achiral and possesses a planar ring system.[4]

Table 1: General and Physicochemical Properties

PropertyValueReference
IUPAC NameThis compound[1]
Synonyms2,5-Dimethylthiadiazole[1]
CAS Number27464-82-0[1]
Molecular FormulaC₄H₆N₂S[1][3][4]
Molecular Weight114.17 g/mol [2][4]
Melting Point61-64 °C[2]
Boiling Point202 °C[2]
InChIInChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3[1]
InChIKeyJXQGICFGPUAVLJ-UHFFFAOYSA-N[1]
SMILESCC1=NN=C(S1)C[1]
Crystallographic Data

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the entries 7210289, 7210291, and 7210293.[1] The key structural parameters are summarized below.

Table 2: Selected Bond Lengths from Crystallographic Data

BondBond Length (Å)
S(1)-C(2)Value
S(1)-C(5)Value
N(3)-N(4)Value
N(3)-C(2)Value
N(4)-C(5)Value
C(2)-C(6)Value
C(5)-C(7)Value

Table 3: Selected Bond Angles from Crystallographic Data

AtomsBond Angle (°)
C(5)-S(1)-C(2)Value
N(3)-C(2)-S(1)Value
N(4)-C(5)-S(1)Value
C(2)-N(3)-N(4)Value
C(5)-N(4)-N(3)Value
N(3)-C(2)-C(6)Value
S(1)-C(2)-C(6)Value
N(4)-C(5)-C(7)Value
S(1)-C(5)-C(7)Value

(Note: Specific values for bond lengths and angles would be populated from the CIF files corresponding to the referenced COD entries.)

Spectroscopic Data

The structural elucidation of this compound is further supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the methyl groups and the heterocyclic ring carbons.

Table 4: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7Singlet6HCH₃ (at C2 and C5)

Table 5: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~15.0C H₃ (at C2 and C5)
~165.0C 2 and C 5 (ring carbons)
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 6: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl)
~1600MediumC=N stretch (ring)
~1450MediumC-H bend (methyl)
~1250StrongC-N stretch (ring)
~700StrongC-S stretch (ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The mass spectrum data is available in the NIST WebBook.[5]

Table 7: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
114High[M]⁺ (Molecular Ion)
73Medium[M - CH₃CN]⁺
58Low[CH₃CN₂S]⁺
42High[C₂H₂N]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a thiohydrazide derivative.

Protocol: Synthesis from Acetic Anhydride and Hydrazine

  • Formation of Diacetylhydrazine: To a solution of hydrazine hydrate (1 equivalent) in a suitable solvent (e.g., ethanol), slowly add acetic anhydride (2.2 equivalents) while maintaining the temperature below 10 °C with an ice bath. Stir the mixture for 2 hours at room temperature. The resulting precipitate of 1,2-diacetylhydrazine is filtered, washed with cold water, and dried.

  • Thionation and Cyclization: Mix the dried 1,2-diacetylhydrazine with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents) in a high-boiling inert solvent (e.g., pyridine or toluene).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 90° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption peaks in the spectrum.

3.2.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Caption: Molecular structure of this compound.

characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (Acetic Anhydride, Hydrazine) synthesis Synthesis of this compound start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for synthesis and characterization.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives, particularly those substituted at the 2 and 5 positions, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2,5-disubstituted-1,3,4-thiadiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

The unique structural features of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere of pyrimidine, contribute to its diverse biological profile.[1][2] The electron-deficient nature of the ring system allows for interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[3] This guide aims to consolidate key findings, present quantitative data in an accessible format, and provide detailed experimental protocols to aid researchers in this promising field.

General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives starts from 2,5-dimercapto-1,3,4-thiadiazole. This precursor undergoes a series of reactions to introduce various functionalities at the 2 and 5 positions. A typical synthetic route involves the S-alkylation of the starting material, followed by conversion to a carbohydrazide, which then serves as a key intermediate for further modifications and cyclization reactions.[4]

synthesis_workflow start 2,5-Dimercapto- 1,3,4-thiadiazole ester Ester Derivative start->ester Alkylation (e.g., Ethyl bromoacetate) hydrazide Carbohydrazide Intermediate ester->hydrazide Hydrazinolysis (Hydrazine hydrate) derivatives Target 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives hydrazide->derivatives Cyclization/Coupling (Various reagents)

A generalized synthetic workflow for 2,5-disubstituted-1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of an Ester Derivative

A representative experimental protocol for the initial alkylation step is as follows:

  • Reaction Setup: A mixture of 2,5-dimercapto-1,3,4-thiadiazole and a base (e.g., potassium carbonate) is prepared in a suitable solvent such as dimethylformamide or absolute ethanol.[4][5]

  • Alkylation: An alkylating agent, for instance, ethyl bromoacetate, is added to the mixture.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period to ensure the completion of the reaction.[4][5]

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent.[4]

Antimicrobial Activity

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth dilution method.[5]

Quantitative Data: Antimicrobial Activity
Compound TypeTarget OrganismMIC (µg/mL)Reference
Oxadiazole derivative with thiol groupBacterial strains4-8[5]
Oxadiazole derivative with thiol groupFungal strains16-31.28[5]
1,2,4-Triazole derivative with amino and thiol groupsBacterial and fungal strains4-16[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is diluted to achieve a standardized cell density.

  • Serial Dilution: The synthesized compounds are serially diluted in a multi-well plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Anticancer Activity

The anticancer potential of 2,5-disubstituted-1,3,4-thiadiazole derivatives is a major area of research. These compounds have shown cytotoxic activity against a variety of human cancer cell lines, including breast, lung, leukemia, and colon cancer.[1][3][6] The mechanism of action often involves the induction of apoptosis and interference with critical cellular processes like DNA replication.[3][7]

Quantitative Data: In Vitro Anticancer Activity
Compound TypeCell LineIC50 (µM)Reference
N-unsubstituted indole derivativesHuman myeloid leukemia (HL-60, U937)0.24 - 1.72[6]
N-unsubstituted indole derivativesMelanoma (SK-MEL-1)2.09 - 8.95[6]
D-ring fused 1,2,3-thiadiazole DHEA derivativesHuman breast cancer (T47D)0.042 - 0.058[6]
5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazoleColon cancer (HT-29)- (68.28% inhibition)[1]
5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazoleBreast cancer (MDA-MB-23)- (62.95% inhibition)[1]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleBreast cancer (MCF-7)120 - 160[8]
2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleBreast cancer (MDA-MB-231)70 - 170[8]
Imidazothiadiazole derivative (29i)Breast cancer (MCF-7)1.45[2]
Imidazothiadiazole derivative (29i)Breast cancer (SK-BR-3)0.77[2]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of 1,3,4-thiadiazole derivatives. These compounds can modulate the activity of key proteins involved in cell survival, proliferation, and apoptosis. For instance, some derivatives have been shown to inhibit the phosphorylation of EGFR and HER-2, while others can suppress Akt activity.[2][10]

anticancer_pathway cluster_inhibition thiadiazole 2,5-Disubstituted- 1,3,4-Thiadiazole Derivative egfr_her2 EGFR / HER-2 thiadiazole->egfr_her2 Inhibition of Phosphorylation akt Akt thiadiazole->akt Suppression of Activity proliferation Cell Proliferation & Survival egfr_her2->proliferation akt->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition leads to

Inhibition of key signaling pathways by 1,3,4-thiadiazole derivatives leading to apoptosis.

Anti-inflammatory Activity

Certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have also been investigated for their anti-inflammatory properties.[11][12] These compounds have shown the ability to reduce inflammation in in vivo models, such as the carrageenan-induced paw edema test in rats.[11]

Quantitative Data: Anti-inflammatory Activity
Compound TypeAssayActivityReference
Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoleAcetic acid induced writhing46% to 56% inhibition[11]
5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f)Carrageenan-induced paw edemaSuperior to other tested derivatives[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Test
  • Animal Model: The study is typically conducted using rats.

  • Compound Administration: The synthesized compounds are administered orally or intraperitoneally to the animals at a specific dose.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is given into the hind paw of the rats to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Evaluation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[11]

Conclusion

The 2,5-disubstituted-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The continued exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

Spectroscopic Profile of 2,5-Dimethyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its characteristic spectral signatures, provide standardized experimental protocols for data acquisition, and illustrate the analytical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by data from several key spectroscopic techniques. The quantitative data is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Due to the absence of a publicly available ¹H NMR spectrum for this compound, the following data is estimated based on the analysis of structurally similar 1,3,4-thiadiazole derivatives. The protons of the two methyl groups are chemically equivalent and are expected to appear as a single sharp peak.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Singlet6H2 x -CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. This compound has two distinct carbon environments: the methyl carbons and the thiadiazole ring carbons.

Chemical Shift (δ) ppmAssignment
~15-CH₃
~165C2 & C5 of thiadiazole ring

Solvent: CDCl₃. Data obtained from SpectraBase.[1]

Table 3: FT-IR Spectroscopic Data (Estimated)

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The expected FT-IR peaks for this compound are listed below, based on typical values for similar compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~1600Medium-WeakC=N stretch (thiadiazole ring)
~1450MediumC-H bend (methyl)
~1270MediumC-N stretch
~700StrongC-S stretch
Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

m/zRelative Intensity (%)Assignment
114100[M]⁺ (Molecular Ion)
73~50[M - CH₃CN]⁺
58~20[CH₃CN₂]⁺
42~40[C₂H₂N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for solid organic compounds and are directly applicable to the analysis of this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.[2]

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For a qualitative spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and potentially a longer relaxation delay are required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.[4][5]

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. Then, acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[7][8]

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source of the mass spectrometer. The sample is heated to induce vaporization.[9]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI). This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and can also cause the molecule to fragment into smaller, charged ions.[10][11]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 2,5-Dimethyl- 1,3,4-thiadiazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

2,5-Dimethyl-1,3,4-thiadiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Abstract

2,5-Dimethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and agrochemicals. Its aromatic 1,3,4-thiadiazole core is a bioisostere of pyrimidine, suggesting potential interactions with biological systems, including the disruption of DNA replication processes.[1] While much of the research has focused on its more complex derivatives, this guide provides a comprehensive overview of the core compound, this compound, including its synthesis, physicochemical properties, and the broader biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this versatile scaffold.

Physicochemical Properties

This compound is a solid at room temperature with a defined set of physical and chemical characteristics crucial for its application in synthesis and biological screening.

PropertyValueReference
CAS Number 27464-82-0
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Melting Point 61-64 °C
Boiling Point 202 °C at 1013 hPa
Appearance Solid
Storage Temperature 2-30°C

Synthesis of this compound

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through several routes, often involving the cyclization of hydrazine derivatives. A common and effective method for the synthesis of this compound is the cyclization of N,N'-diacetylhydrazine using a thionating agent such as phosphorus pentasulfide (P₂S₅).

General Experimental Protocol: Cyclization of N,N'-diacetylhydrazine

This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations of similar substrates.

Materials:

  • N,N'-diacetylhydrazine

  • Phosphorus pentasulfide (P₂S₅)

  • Anhydrous pyridine or toluene

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of N,N'-diacetylhydrazine (1 equivalent) in anhydrous pyridine or toluene is prepared.

  • Phosphorus pentasulfide (0.5 to 1 equivalent) is added portion-wise to the suspension. The reaction mixture is then heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between a saturated sodium bicarbonate solution and dichloromethane or ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Diagram of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification N,N'-diacetylhydrazine N,N'-diacetylhydrazine Reaction Flask Reaction Flask N,N'-diacetylhydrazine->Reaction Flask P2S5 P2S5 P2S5->Reaction Flask Solvent (Pyridine/Toluene) Solvent (Pyridine/Toluene) Solvent (Pyridine/Toluene)->Reaction Flask Reflux Reflux Reaction Flask->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Solvent Removal Solvent Removal TLC Monitoring->Solvent Removal Extraction (NaHCO3/DCM) Extraction (NaHCO3/DCM) Solvent Removal->Extraction (NaHCO3/DCM) Drying (MgSO4) Drying (MgSO4) Extraction (NaHCO3/DCM)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic Technique Expected Data
¹H NMR A singlet integrating to 6H in the region of δ 2.5-3.0 ppm, corresponding to the two equivalent methyl groups.
¹³C NMR Two signals: one for the methyl carbons (δ 15-25 ppm) and one for the quaternary carbons of the thiadiazole ring (δ 160-170 ppm).
IR (cm⁻¹) C-H stretching (around 2900-3000), C=N stretching (around 1600-1650), and characteristic ring vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 114.

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] It is important to note that most of the quantitative biological data available is for more complex derivatives of the 1,3,4-thiadiazole ring, and not for the parent this compound itself. The information below summarizes the activities of the broader class of compounds.

Anticancer Activity

Numerous 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases like Abl kinase.[4][5]

Table of Anticancer Activity for Selected 1,3,4-Thiadiazole Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D (Breast)Not specified, but active[1]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[3]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[3]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4 (Abl kinase inhibition)[5]
2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j)HCT116 (Colon)Potent HDAC1 inhibitor (IC₅₀ = 15 nM)[4]
Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-thiadiazole have also been extensively investigated for their antimicrobial and antifungal properties.[6] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Other Biological Activities

The therapeutic potential of the 1,3,4-thiadiazole scaffold extends to other areas, including:

  • Anticonvulsant activity [7]

  • Anti-inflammatory and analgesic effects

  • Antiprotozoal activity [8]

Signaling Pathways and Mechanisms of Action

A definitive signaling pathway directly modulated by this compound has not been elucidated in the reviewed literature. However, for the broader class of 1,3,4-thiadiazole derivatives, several mechanisms have been proposed, primarily centering on their ability to inhibit key enzymes. For instance, certain derivatives function as kinase inhibitors, interfering with signal transduction pathways crucial for cancer cell proliferation and survival.

Illustrative Diagram of a General Kinase Inhibition Pathway:

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase Substrate Substrate RTK->Substrate phosphorylates ATP ATP ATP->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->RTK inhibits Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Caption: General mechanism of receptor tyrosine kinase inhibition by a 1,3,4-thiadiazole derivative.

Conclusion

This compound is a foundational heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. While the majority of current research focuses on its more complex derivatives, a thorough understanding of the synthesis, properties, and general biological context of this core scaffold is essential for the rational design of new and more potent therapeutic agents. Further investigation into the specific biological activities and mechanisms of action of this compound itself is warranted to fully explore its therapeutic potential. The versatility of the 1,3,4-thiadiazole ring ensures that it will remain an area of active research for the foreseeable future.

References

The Advent and Ascendance of 1,3,4-Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to a privileged structure in contemporary drug discovery is a testament to its versatile synthesis and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, key synthetic methodologies, and biological significance of 1,3,4-thiadiazoles, tailored for professionals in the field of chemical and pharmaceutical sciences.

A Historical Perspective: The Dawn of Thiadiazole Chemistry

The story of 1,3,4-thiadiazole begins in the late 19th century, a period of foundational advancements in organic chemistry. The development of this class of compounds is intrinsically linked to the discovery of hydrazine and its derivatives. The pioneering work of German chemist Emil Fischer in 1882 is credited with the first description of the 1,3,4-thiadiazole ring system.[1] Subsequent contributions by chemists such as Busch and his collaborators further expanded the understanding and synthetic accessibility of this novel heterocyclic scaffold. The initial syntheses were often laborious and low-yielding, but they laid the critical groundwork for the development of the efficient and versatile methods used today.

Foundational Synthetic Strategies

The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic routes, often involving the cyclization of open-chain precursors. The choice of method is typically dictated by the desired substitution pattern on the thiadiazole core.

Cyclization of Thiosemicarbazide Derivatives

One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives. This approach is widely employed due to the ready availability of starting materials and the relative simplicity of the reaction conditions.

This protocol describes a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles via the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.

  • Materials:

    • Aromatic carboxylic acid (1a-g) (3.00 mmol)

    • Thiosemicarbazide (3.00 mmol)

    • Phosphorus oxychloride (POCl₃) (10 mL)

    • Water

    • 50% Sodium hydroxide solution

  • Procedure:

    • A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.

    • Thiosemicarbazide (3.00 mmol) is added to the mixture.

    • The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.

    • The reaction mixture is then cooled in an ice bath.

    • Carefully, 40 mL of water is added to the cooled mixture.

    • The resulting suspension is refluxed for 4 hours.

    • After cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

    • The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis from Dithiocarbazates

Another important pathway to 1,3,4-thiadiazoles involves the use of dithiocarbazates. These intermediates can be readily prepared and subsequently cyclized to afford a variety of substituted thiadiazoles.

This method outlines the synthesis of the key intermediate 2,5-dimercapto-1,3,4-thiadiazole from hydrazine and carbon disulfide.

  • Materials:

    • Hydrazine hydrate

    • Carbon disulfide (CS₂)

    • Alcoholic ammonia or potassium hydroxide solution

  • Procedure:

    • Hydrazine hydrate is reacted with carbon disulfide in the presence of an alcoholic solution of a base (e.g., ammonia or potassium hydroxide).

    • The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the dithiocarbazate intermediate.

    • Subsequent heating or treatment with acid promotes the cyclization to form 2,5-dimercapto-1,3,4-thiadiazole.

    • The product can be isolated by filtration and purified by recrystallization.

Quantitative Analysis of Biological Activity

The therapeutic potential of 1,3,4-thiadiazole derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)
Compound IDCancer Cell LineIC₅₀ (µM)Reference
ST10 MCF-7 (Breast)49.6[2][3]
ST10 MDA-MB-231 (Breast)53.4[2][3]
ST3 MDA-MB-231 (Breast)73.8[2]
ST8 MDA-MB-231 (Breast)75.2[2]
2g LoVo (Colon)2.44[4]
2g MCF-7 (Breast)23.29[4]
43 MCF-7 (Breast)1.78[5][6]
43 A549 (Lung)4.04[5][6]
1e MCF-7 (Breast)3.26[7]
1h SKOV-3 (Ovarian)3.58[7]
1l A549 (Lung)2.79[7]
22d MCF-7 (Breast)1.52[7]
22d HCT-116 (Colon)10.3[7]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC Values)
Compound IDMicroorganismMIC (µg/mL)Reference
9b Aspergillus fumigatus0.9[8]
9b Geotrichum candidum0.08[8]
14a Bacillus polymyxa2.5[9]
14a Pseudomonas aeruginosa2.5[9]
23p Staphylococcus epidermidis31.25[9]
23p Micrococcus luteus15.63[9]
21b Vibrio harveyi31.3[9]
D₄ Escherichia coli1.9 (pMIC)[10]
D₈ Escherichia coli1.9 (pMIC)[10]
D₁₁ Escherichia coli1.9 (pMIC)[10]

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to interact with various biological targets. In cancer therapy, a significant mechanism of action for some derivatives is the inhibition of crucial signaling pathways that drive cell proliferation and survival. One such pathway is the BCR-Abl tyrosine kinase signaling cascade, which is constitutively active in certain leukemias.

BCR-Abl Signaling Pathway and Inhibition

The fusion protein BCR-Abl possesses deregulated tyrosine kinase activity, leading to the activation of several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[2][5] These pathways promote cell proliferation and inhibit apoptosis, contributing to the malignant phenotype. Certain 1,3,4-thiadiazole derivatives have been designed to act as inhibitors of the Abl kinase domain, blocking the ATP-binding site and thereby preventing the phosphorylation of downstream substrates.[11] This inhibition effectively shuts down the aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.

BCR_Abl_Signaling_Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_Abl->GRB2_SOS PI3K PI3K BCR_Abl->PI3K Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->BCR_Abl Ras Ras GRB2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK Pathway Ras->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: Inhibition of the BCR-Abl signaling pathway by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

The 1,3,4-thiadiazole ring system has firmly established itself as a versatile and valuable scaffold in the realm of drug discovery and development. Its rich history, coupled with the continuous evolution of synthetic methodologies, has enabled the creation of a vast library of derivatives with a wide array of biological activities. The quantitative data clearly demonstrates the potential of these compounds as potent anticancer and antimicrobial agents. As our understanding of the molecular mechanisms underlying diseases deepens, the rational design of novel 1,3,4-thiadiazole derivatives targeting specific biological pathways, such as the BCR-Abl signaling cascade, will undoubtedly continue to be a fruitful area of research. The future of 1,3,4-thiadiazole chemistry holds the promise of delivering next-generation therapeutics with enhanced efficacy and selectivity for a multitude of challenging diseases.

References

Theoretical Insights into 2,5-Dimethyl-1,3,4-thiadiazole: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Theoretical Studies of 2,5-Dimethyl-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a five-membered heterocyclic compound containing sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry. Its structural motif is considered a privileged scaffold in drug discovery, serving as a versatile building block for the synthesis of novel compounds with a wide range of biological activities.[1] Derivatives of the 1,3,4-thiadiazole core have demonstrated potent anticancer, antimicrobial, and antifungal properties.[1][2] Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in understanding the structural, electronic, and spectroscopic properties of this compound and its analogues, thereby guiding the rational design of new therapeutic agents. This guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential signaling pathways associated with this promising scaffold.

Molecular Structure and Properties: A Theoretical Perspective

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been widely employed to investigate the molecular properties of 1,3,4-thiadiazole derivatives. While specific theoretical data for this compound is not extensively detailed in the available literature, studies on closely related derivatives provide valuable insights into the expected structural and electronic characteristics.

Data Presentation: Calculated Molecular Properties

The following tables summarize typical quantitative data obtained from DFT calculations for 1,3,4-thiadiazole derivatives. These values serve as a reference for the expected properties of this compound. The data is generally computed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Representative Data for a Substituted 1,3,4-thiadiazole)

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
C2-S1 1.73 C5-S1-C2: 86.5
C5-S1 1.73 N4-C5-S1: 114.5
N3-N4 1.38 C2-N3-N4: 112.2
C2-N3 1.32 N3-N4-C5: 112.2
C5-N4 1.32 N4-C5-C(substituent): 122.0

| C-H (methyl) | 1.09 | H-C-H (methyl): 109.5 |

Table 2: Calculated Vibrational Frequencies (Representative Data)

Vibrational Mode Wavenumber (cm⁻¹) Description
ν(C-H) 3050-3150 Aromatic/Heterocyclic C-H stretch
ν(C-H) 2900-3000 Methyl C-H stretch
ν(C=N) 1550-1650 Thiadiazole ring C=N stretch
ν(N-N) 1300-1400 Thiadiazole ring N-N stretch
δ(C-H) 1400-1500 Methyl C-H bend

| ν(C-S) | 600-800 | Thiadiazole ring C-S stretch |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO Method, Representative Data)

Atom Calculated Chemical Shift (ppm)
C2/C5 160-170
C (methyl) 15-25

| H (methyl) | 2.5-3.0 |

Table 4: Quantum Chemical Descriptors (Representative Data)

Property Calculated Value
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -1.0 to -2.0 eV
HOMO-LUMO Gap 4.5 to 6.5 eV

| Dipole Moment | 2.0 to 4.0 D |

Experimental Protocols

Theoretical calculations are often complemented by experimental synthesis and characterization to validate the computational models.

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. A general experimental protocol is outlined below.

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles:

  • A mixture of a substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is prepared.

  • Phosphorus oxychloride (POCl₃) (3.0 eq) is added dropwise to the mixture at 0 °C with constant stirring.

  • The reaction mixture is then refluxed for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until a precipitate is formed.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Spectroscopic Characterization

The synthesized compounds are typically characterized using the following spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key vibrational bands include C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), N-N stretching (around 1350 cm⁻¹), and C-S stretching (around 700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, a characteristic singlet for the two equivalent methyl groups would be expected in the ¹H NMR spectrum, and two signals for the thiadiazole ring carbons and one for the methyl carbons would be expected in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole have shown significant potential as anticancer and antimicrobial agents.[1][2] Their mechanism of action often involves the modulation of key signaling pathways crucial for cell survival and proliferation.

Anticancer Activity

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their ability to interfere with various cellular processes. Some of the key signaling pathways and molecular targets implicated are:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[1]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by 1,3,4-thiadiazole analogues can lead to cell cycle arrest and apoptosis.[1]

  • Tyrosine Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are designed as inhibitors of tyrosine kinases, which are key enzymes in cancer-related signaling pathways.[1]

  • Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and activating caspases.[3]

Antimicrobial Activity

The antimicrobial mechanism of 1,3,4-thiadiazole derivatives is believed to involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. Potential targets include enzymes involved in DNA replication and cell wall synthesis.[2]

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and characterization of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Carboxylic Acid + Thiosemicarbazide) reaction Cyclization Reaction (e.g., with POCl3) start->reaction workup Work-up & Neutralization reaction->workup crude Crude Product workup->crude purification Recrystallization crude->purification char Spectroscopic Characterization (FT-IR, NMR, MS) purification->char pure Pure 2,5-Disubstituted-1,3,4-thiadiazole char->pure

General workflow for synthesis and characterization.
Anticancer Signaling Pathways

The diagram below illustrates the potential signaling pathways targeted by 1,3,4-thiadiazole derivatives in cancer cells.

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Thiadiazole 1,3,4-Thiadiazole Derivative RTK Receptor Tyrosine Kinase (RTK) Thiadiazole->RTK Inhibition PI3K PI3K Thiadiazole->PI3K Inhibition Akt Akt Thiadiazole->Akt Inhibition mTOR mTOR Thiadiazole->mTOR Inhibition RAF RAF Thiadiazole->RAF Inhibition MEK MEK Thiadiazole->MEK Inhibition Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis RTK->PI3K RAS RAS RTK->RAS PI3K->Akt Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Anticancer signaling pathways of 1,3,4-thiadiazoles.
Logical Relationship in Drug Discovery

This diagram outlines the logical progression from theoretical studies to potential therapeutic applications for this compound derivatives.

G cluster_design Computational Design cluster_synthesis_eval Synthesis & Evaluation cluster_development Drug Development theoretical Theoretical Studies (DFT Calculations) properties Predicted Molecular Properties theoretical->properties synthesis Chemical Synthesis properties->synthesis bioactivity In Vitro/In Vivo Biological Screening synthesis->bioactivity lead_opt Lead Optimization bioactivity->lead_opt clinical Preclinical & Clinical Trials lead_opt->clinical drug Potential Therapeutic Agent clinical->drug

Logical workflow in drug discovery.

Conclusion

This compound and its derivatives represent a highly promising class of compounds in the field of drug discovery. Theoretical studies provide a powerful framework for understanding their fundamental properties and guiding the design of new analogues with enhanced biological activity. The integration of computational chemistry with experimental synthesis and biological evaluation is crucial for accelerating the development of novel therapeutics based on this versatile scaffold. While a wealth of theoretical data exists for the broader class of 1,3,4-thiadiazoles, further focused computational studies on this compound itself would be beneficial to provide more precise data for structure-activity relationship studies and to fully unlock its therapeutic potential.

References

Potential Research Areas for 2,5-Dimethyl-1,3,4-thiadiazole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. As a bioisostere of pyrimidine, a fundamental component of nucleic acids, its derivatives are adept at interfering with crucial biological processes like DNA replication.[1] Among these, 2,5-Dimethyl-1,3,4-thiadiazole serves as a foundational structure for the exploration of novel therapeutic agents. This technical guide delineates potential research avenues for this compound, providing a comprehensive overview of its biological activities, synthesis, and key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a solid, versatile heterocyclic compound that serves as a valuable building block in synthetic chemistry.[2]

PropertyValue
CAS Number 27464-82-0
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Melting Point 61-64 °C
Boiling Point 202 °C
SMILES CC1=NN=C(S1)C
InChI 1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3
LD₅₀ (oral, rat) 1000 mg/kg

Potential Research Areas and Biological Activities

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively explored for various therapeutic applications. The primary areas of interest for this compound and its derivatives include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia models.[1] The proposed mechanisms of action often involve enzyme inhibition and the induction of apoptosis.[1]

Quantitative Cytotoxicity Data of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung Carcinoma)0.52
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung Carcinoma)< 0.28
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivativePC3 (Prostate Cancer)22.19
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivativeSKNMC (Neuroblastoma)5.41
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast Cancer)1.78
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung Cancer)4.04
Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold has shown considerable promise in the development of new antimicrobial and antifungal agents.[1] Derivatives have exhibited potent activity against various bacterial and fungal strains, including plant pathogens.[1]

Quantitative Antimicrobial and Antifungal Data of 1,3,4-Thiadiazole Derivatives

Compound TypeMicroorganismMIC (µg/mL)
2,5-disubstituted-1,3,4-thiadiazolesStaphylococcus aureus8 - 31.25
2,5-disubstituted-1,3,4-thiadiazolesEscherichia coli8 - 31.25
2-amino-1,3,4-oxadiazole derivativesGram-positive bacteria8 - 16
2-mercapto-1,3,4-oxadiazole derivativeBacterial strains4 - 8
2-mercapto-1,3,4-oxadiazole derivativeFungal strains16 - 31.28
4-amino-1,2,4-triazole derivativesBacterial and fungal strains4 - 16

Signaling Pathways and Mechanisms of Action

The biological effects of 1,3,4-thiadiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), both of which are crucial in cancer progression. Inhibition of these pathways can ultimately lead to apoptosis, or programmed cell death.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

EGFR Signaling Pathway Inhibition

HDAC_Inhibition_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative HDAC Histone Deacetylase (HDAC) Thiadiazole->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Leads to GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Allows Apoptosis Apoptosis GeneExpression->Apoptosis Induces

HDAC Inhibition and Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Stimulus EGFR/HDAC Inhibition Caspase9 Caspase-9 (Initiator) Stimulus->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to Synthesis_Workflow A Acid Hydrazide + Lawesson's Reagent B Reflux in Toluene A->B C Thiohydrazide B->C E Heating/Reflux C->E D Carboxylic Acid + Dehydrating Agent (e.g., POCl₃) D->E F 2,5-Disubstituted-1,3,4-thiadiazole E->F

References

Methodological & Application

Applications of 2,5-Dimethyl-1,3,4-thiadiazole and its Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of pyrimidine, this electron-deficient aromatic system can interfere with crucial biological processes, making it a privileged structure in drug discovery.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This document focuses on the applications of 2,5-disubstituted 1,3,4-thiadiazoles, with a particular emphasis on 2,5-dimethyl-1,3,4-thiadiazole and its closely related analogs, providing detailed application notes, experimental protocols, and insights into their mechanisms of action.

I. Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[6] Other synthetic routes include reactions with acyl hydrazides, dithiocarbazates, and 1,3,4-oxadiazoles.[6]

General Synthetic Protocol:

A widely employed method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[7][8]

Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be further modified.

  • Step 1: Formation of Thiosemicarbazone.

    • Dissolve the desired aldehyde (0.1 mol) in warm ethanol (150 mL) in a 500 mL beaker.

    • Prepare a solution of thiosemicarbazide (0.1 mol, 9.1 g) in hot water (150 mL).

    • Add the thiosemicarbazide solution to the aldehyde solution with slow mixing and continuous stirring.

    • Filter the precipitated thiosemicarbazone and recrystallize it from 50% ethanol.[9]

  • Step 2: Oxidative Cyclization.

    • Suspend the thiosemicarbazone (0.025 mol) in 150 mL of distilled water in a 500 mL beaker.

    • Add a solution of ferric chloride (FeCl₃) (0.075 mol, 12.165 g) in 150 mL of distilled water to the suspension.

    • The reaction mixture is then processed to isolate the 2-amino-5-substituted-1,3,4-thiadiazole.[9]

A visual representation of a general synthesis workflow is provided below:

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acid) reaction Cyclization Reaction (e.g., with acid catalyst) start->reaction intermediate Intermediate (e.g., Acylthiosemicarbazide) reaction->intermediate cyclization Dehydrative Cyclization intermediate->cyclization product 2,5-Disubstituted-1,3,4-thiadiazole cyclization->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

General synthesis workflow for 2,5-disubstituted-1,3,4-thiadiazoles.

II. Anticancer Applications

Derivatives of 1,3,4-thiadiazole have shown significant cytotoxic activity against a range of human cancer cell lines, including breast, lung, and leukemia.[1] The anticancer effects are often attributed to mechanisms such as enzyme inhibition and the induction of apoptosis.[1]

Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

One of the key signaling pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[10][11] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[10] Some 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, such as the Akt serine/threonine kinase.[12] The inhibition of Akt can lead to the downstream suppression of signals that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

A diagram illustrating the intervention of thiadiazole derivatives in the PI3K/Akt signaling pathway is presented below:

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole Derivative Thiadiazole->Akt Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various 2,5-disubstituted-1,3,4-thiadiazole derivatives against different cancer cell lines. Data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 R1: Indole, R2: -(CH₂)₃-HL-60 (Leukemia)0.24[13]
2 R1: Indole, R2: -(CH₂)₆-HL-60 (Leukemia)> 0.24[13]
3e R1: 4-EtOC₆H₄, R2: 5-ethyl-dihydroxyphenylHeLa (Cervical)0.70[13]
3e R1: 4-EtOC₆H₄, R2: 5-ethyl-dihydroxyphenylU2OS (Osteosarcoma)0.69[13]
25 DHEA derivativeT47D (Breast)0.058[13]
ST10 R1: 2-trifluoromethylphenylamino, R2: 3-methoxyphenylMCF-7 (Breast)49.6[14]
ST10 R1: 2-trifluoromethylphenylamino, R2: 3-methoxyphenylMDA-MB-231 (Breast)53.4[14]
2g R1: 2-(benzenesulfonylmethyl)phenyl, R2: NH₂LoVo (Colon)2.44[15]
2g R1: 2-(benzenesulfonylmethyl)phenyl, R2: NH₂MCF-7 (Breast)23.29[15]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Test compounds (2,5-disubstituted-1,3,4-thiadiazole derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[16]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells. Incubate for 24-72 hours.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL).[18] Incubate for 3-4 hours at 37°C.[16][17]

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[16]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[16] A reference wavelength of >650 nm can be used for background correction.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

A schematic of the MTT assay workflow is provided below:

G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Thiadiazole Derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570-590 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.

III. Antimicrobial Applications

1,3,4-Thiadiazole derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[19][20] Their mechanism of action can involve the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2,5-disubstituted-1,3,4-thiadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
8a R1: 4-Fluorophenyl, R2: NH₂S. aureus20-28[20]
8b R1: 4-Chlorophenyl, R2: NH₂B. subtilis20-28[20]
19 R1: 3-hydroxy-2-naphthyl, R2: p-chlorophenylaminoS. aureus62.5[20]
26 tris-1,3,4-thiadiazole derivativeS. pneumoniae8-31.25[20]
14a Tetranorlabdane with NH₂B. polymyxa2.5[19]
14a Tetranorlabdane with NH₂P. aeruginosa2.5[19]
21b Gallic acid amide with 4-fluorophenylV. harveyi31.3[19]
23p R1: 4-methoxyphenyl, R2: 4-bromophenylS. epidermidis31.25[19]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21][22]

  • Materials:

    • Nutrient agar or Mueller-Hinton agar plates

    • Bacterial or fungal cultures

    • Sterile cork borer (6-8 mm diameter)

    • Test compounds (2,5-disubstituted-1,3,4-thiadiazole derivatives)

    • Positive control (standard antibiotic)

    • Negative control (solvent)

    • Incubator

  • Procedure:

    • Inoculation: Prepare a standardized microbial inoculum. Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.[23]

    • Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.[21]

    • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[21] Also, add the positive and negative controls to separate wells.

    • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds into the agar before microbial growth begins.[21]

    • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[21][24]

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[24]

    • Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

A graphical representation of the agar well diffusion assay workflow is shown below:

G cluster_workflow Agar Well Diffusion Assay Workflow prepare Prepare Inoculated Agar Plate create_wells Create Wells in Agar prepare->create_wells add_samples Add Test Compounds and Controls to Wells create_wells->add_samples incubate Incubate Plate add_samples->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret

Workflow for the agar well diffusion antimicrobial assay.

IV. Anti-inflammatory Applications

Certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been reported to possess analgesic and anti-inflammatory activities.[6][25][26] These compounds have shown efficacy in in vivo models of inflammation, such as the carrageenan-induced paw edema test in rats.[3][27]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of some imidazo[2,1-b][10][16]thiadiazole derivatives, which are structurally related to the core thiadiazole scaffold. The data represents the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Edema Inhibition (%) at 4hReference
5a 5024.40[3]
5b 5025.60[3]
5c 5027.53[3]
5h 5028.05[3]
5i 5026.59[3]
5j 5027.53[3]
Diclofenac 2026.96[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Wistar rats are commonly used.

  • Procedure:

    • Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.

    • Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac), and test groups for different doses of the thiadiazole derivatives. Administer the compounds orally or intraperitoneally.

    • Induction of Inflammation: After a specific time following drug administration (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

    • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The 2,5-disubstituted-1,3,4-thiadiazole scaffold, including the 2,5-dimethyl derivative, represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the broad spectrum of biological activities, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the importance of continued research and development of this class of compounds. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the medicinal chemistry of 1,3,4-thiadiazoles.

References

Application Notes: 2,5-Dimethyl-1,3,4-thiadiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with extensive data specifically on 2,5-Dimethyl-1,3,4-thiadiazole as a corrosion inhibitor is limited. The following application notes and protocols are based on the well-documented performance of structurally similar 2,5-disubstituted-1,3,4-thiadiazole derivatives. The principles, mechanisms, and experimental methodologies are directly applicable, though specific performance metrics like inhibition efficiency should be experimentally verified for this compound.

Compound Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₄H₆N₂S

  • Structure: A five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and substituted with two methyl groups at positions 2 and 5.

  • Key Features for Corrosion Inhibition:

    • Heteroatoms (N, S): The lone pair electrons on the nitrogen and sulfur atoms act as active centers for coordination with vacant d-orbitals of metal atoms (e.g., iron), facilitating strong adsorption onto the metal surface.[1]

    • π-Electrons: The conjugated double bonds in the thiadiazole ring provide additional π-electrons that can interact with the metal surface, enhancing the adsorption process.[1]

    • Methyl Groups (-CH₃): As electron-donating groups, the two methyl substituents increase the electron density on the thiadiazole ring, which can strengthen the coordinate bond between the inhibitor and the metal, potentially leading to higher inhibition efficiency compared to unsubstituted thiadiazole.

Principle of Corrosion Inhibition

The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment (e.g., acidic solutions), thereby stifling both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1][2]

The adsorption process can involve:

  • Physisorption: Electrostatic interaction between charged inhibitor molecules and a charged metal surface.

  • Chemisorption: Covalent bond formation through electron sharing or donation from the inhibitor's heteroatoms and π-system to the metal's vacant d-orbitals.[1]

Studies on similar thiadiazole derivatives show they typically act as mixed-type inhibitors , meaning they reduce the rate of both anodic and cathodic reactions.[3] The adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[3][4]

Recommended Applications

Based on the performance of analogous compounds, this compound is a promising corrosion inhibitor for:

  • Metals: Mild steel, carbon steel, and other iron-based alloys.[5][6]

  • Corrosive Media: Primarily acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), which are common in industrial processes like acid pickling, industrial cleaning, and oil and gas well acidizing.[7][8]

Performance Data (Based on Analogous Compounds)

The following tables summarize typical performance data for 2,5-disubstituted-1,3,4-thiadiazole derivatives to provide an expected performance range for this compound.

Table 1: Inhibition Efficiency of Various Thiadiazole Derivatives on Mild Steel

Inhibitor Corrosive Medium Concentration Temperature (°C) Inhibition Efficiency (%) Reference
2,5-bis(4-pyridyl)-1,3,4-thiadiazole 1 M HCl 2 x 10⁻⁴ M Ambient 92 [7]
2-(1,3,4-thiadiazole-2-yl)pyrrolidine 1 M HCl 0.5 mM 30 94.6 [6]
2-amino-5-phenyl-1,3,4-thiadiazole 0.5 M H₂SO₄ 5 x 10⁻⁴ M Ambient 98 [8]

| 2,5-dimercapto-1,3,4-thiadiazole | 1.0 M H₂SO₄ | 5 x 10⁻³ M | 25 | ~95 |[4] |

Table 2: Electrochemical Parameters for a Thiadiazole Derivative (Illustrative Example) Inhibitor: 2-(1,3,4-thiadiazole-2-yl)pyrrolidine in 1 M HCl at 30°C

Concentration (mM) Corrosion Current Density (i_corr, µA/cm²) Charge Transfer Resistance (R_ct, Ω·cm²) Double Layer Capacitance (C_dl, µF/cm²) Inhibition Efficiency (IE %)
0 (Blank) 1150 45 85 -
0.1 185 280 55 83.9
0.3 98 530 42 91.5
0.5 62 850 35 94.6

(Data adapted from Ref.[6] for illustrative purposes)

Protocols: Evaluating this compound

Protocol 1: Weight Loss Method

This gravimetric method provides a direct measure of mass loss due to corrosion.

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions.

  • Abrasive papers (e.g., 200 to 1200 grit).

  • Analytical balance (accuracy ±0.1 mg).

  • Corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Thermostatic water bath.

  • Desiccator, acetone, distilled water.

2. Procedure: [9][10][11]

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W_initial).

  • Immersion: Suspend the coupons in beakers containing the corrosive solution with and without different concentrations of this compound. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25°C) for a fixed duration (e.g., 6, 12, or 24 hours).[10]

  • Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by washing with water, gently brushing, rinsing with acetone, and drying.

  • Final Weighing: Weigh the cleaned, dry coupons (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the Corrosion Rate (CR) in mm/year: CR (mm/y) = (87600 * ΔW) / (A * T * D) where ΔW is weight loss (g), A is the surface area (cm²), T is immersion time (hours), and D is the density of the metal (g/cm³).

    • Calculate the Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Analysis

Electrochemical methods offer rapid and mechanistic insights.[12] A standard three-electrode setup in a glass corrosion cell is used, containing the metal sample as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[13][14]

A. Potentiodynamic Polarization (PDP) [12][15][16]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and the inhibitor's mechanism (anodic, cathodic, or mixed).

1. Procedure:

  • Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Once the OCP is stable, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

    • Calculate Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

B. Electrochemical Impedance Spectroscopy (EIS) [17][18][19]

Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process by measuring the system's impedance.

1. Procedure:

  • Setup and Stabilization: Use the same electrode setup and stabilization procedure as in the PDP method (stabilize at OCP).

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the stable OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real). For inhibitor systems, this often shows a single depressed semicircle.

    • The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (R_ct).

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s), R_ct, and double-layer capacitance (C_dl).

    • A larger R_ct value indicates better corrosion protection.

    • Calculate Inhibition Efficiency (IE %): IE % = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

Visualizations

G cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor Inhibitor Molecule (this compound) Adsorption Adsorption of Inhibitor (via N, S heteroatoms and π-electrons) Inhibitor->Adsorption H_plus Corrosive Species (H⁺, Cl⁻) Active_Sites Active Corrosion Sites H_plus->Active_Sites Attack Metal Fe Metal->Adsorption Barrier Formation of Protective Adsorbed Film Adsorption->Barrier Block Blocking of Active Sites Barrier->Block Reduced_Corr Corrosion Rate Reduced Barrier->Reduced_Corr Active_sites Active_sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_tests Corrosion Measurement Techniques Prep Prepare Metal Coupons & Inhibitor Solutions Split Divide into Experimental Groups Prep->Split WL Weight Loss (WL) Split->WL Gravimetric EIS Electrochemical Impedance Spectroscopy (EIS) Split->EIS Electrochemical Data Data Acquisition (ΔW, Z, E-log i) WL->Data PDP Potentiodynamic Polarization (PDP) EIS->PDP Mech Elucidate Mechanism (Adsorption Isotherm, Inhibitor Type) EIS->Mech PDP->Data PDP->Mech Calc Calculate CR, Rct, icorr Data->Calc IE Determine Inhibition Efficiency (IE%) Calc->IE Calc->Mech

Caption: General experimental workflow for evaluating a corrosion inhibitor.

G Concentration Inhibitor Concentration (C) IE Inhibition Efficiency (IE%) Concentration->IE Increases Plot Plot C/θ vs. C Concentration->Plot Surface_Coverage Surface Coverage (θ) IE->Surface_Coverage Calculate θ from IE% Surface_Coverage->Plot Linear Linear Relationship? Plot->Linear Langmuir Langmuir Adsorption Isotherm Linear->Langmuir Yes

Caption: Logical relationship for determining the adsorption model.

References

Protocol for NMR Analysis of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of 2,5-Dimethyl-1,3,4-thiadiazole, a key heterocyclic scaffold in medicinal and agrochemical research. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data for researchers, scientists, and drug development professionals.

Data Presentation

The expected chemical shifts for this compound are summarized below. Due to the symmetry of the molecule, the two methyl groups are chemically equivalent, as are the two carbons of the thiadiazole ring to which they are attached.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
2 x -CH₃~2.7Singlet6H

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
2 x -CH₃~16
C2 and C5~165

Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration used.

Experimental Protocol

This section details the methodology for preparing the sample and acquiring the NMR data.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[1][2] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's peaks.[1][3][4][5][6]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2] Suspended particles can negatively affect the magnetic field homogeneity, leading to broadened spectral lines.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence for proton NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Set the spectral width appropriate for carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H and ¹³C Spectra lock_shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate and Analyze Spectra calibrate->analyze end Structural Confirmation analyze->end Final Report

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for the Study of 2,5-Dimethyl-1,3,4-thiadiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactions of 2,5-Dimethyl-1,3,4-thiadiazole. This heterocyclic compound is a valuable scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

PropertyValueReference
Molecular FormulaC4H6N2S[4]
Molecular Weight114.17 g/mol [4]
Melting Point61-64 °C[5]
Boiling Point202 °C at 1013 hPa[5]
AppearanceSolid[5]

Table 1: Physicochemical Properties of this compound

Spectroscopic DataCharacteristic Peaks
¹H NMR Signals for methyl protons.
¹³C NMR Characteristic peaks for the carbon atoms of the 1,3,4-thiadiazole ring are typically observed between 158 and 166 ppm and between 178 and 181 ppm.[6][7]
FTIR (cm⁻¹) Bands in the range of 1575–1183 cm⁻¹ are attributed to C=N, C–N, and C–S stretching vibrations.[7]

Table 2: Spectroscopic Data Summary for 1,3,4-Thiadiazole Derivatives

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound

This protocol outlines the synthesis of this compound from thiosemicarbazide and acetic acid, a common and effective method for creating 2-amino-1,3,4-thiadiazole derivatives.[8][9]

Materials:

  • Thiosemicarbazide

  • Acetic Acid

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiosemicarbazide (1 equivalent) and chloroform.

  • To this suspension, add polyphosphate ester (PPE) (at least 20g of PPE for every 5 mmol of carboxylic acid).[9]

  • Add acetic acid (1 equivalent) dropwise to the reaction mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy and compare the data with literature values.

N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the 1,3,4-thiadiazole ring, a common reaction to introduce further diversity into the molecule.[2]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide)

  • A polar aprotic solvent (e.g., Acetonitrile, DMF)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe for reagent addition

  • Water bath or ice bath for temperature control

  • Standard work-up and purification glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen polar aprotic solvent.

  • Add the base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the alkylating agent (1.1 equivalents) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting N-alkylated product by column chromatography or recrystallization.

  • Confirm the structure of the product by spectroscopic methods.

Visualizations

The following diagrams illustrate the reaction mechanism for the synthesis of the 1,3,4-thiadiazole ring and a general experimental workflow.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiosemicarbazide Thiosemicarbazide Intermediate1 Acylthiosemicarbazide Thiosemicarbazide->Intermediate1 Nucleophilic attack CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Dehydration & Cyclization (e.g., with PPE) Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Intermediate2->Thiadiazole Dehydration

Caption: Reaction mechanism for the synthesis of 1,3,4-thiadiazoles.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup (Synthesis or Derivatization) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for thiadiazole synthesis.

References

Application Notes and Protocols for the Purity Assessment of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,3,4-thiadiazole is a heterocyclic compound with a five-membered aromatic ring containing one sulfur and two nitrogen atoms, substituted with two methyl groups. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Ensuring the purity of this compound is critical for its use in research and pharmaceutical applications, as impurities can affect its biological activity, toxicity, and stability. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using a combination of chromatographic and spectroscopic techniques.

Overall Purity Assessment Workflow

The purity of this compound should be ascertained through a multi-faceted approach, employing orthogonal analytical techniques to ensure a comprehensive evaluation. The general workflow involves initial identification and structural confirmation, followed by the quantification of the main compound and the detection and identification of any potential impurities.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Qualitative Analysis (Identification) cluster_2 Quantitative Analysis (Purity & Impurities) cluster_3 Data Analysis & Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS EA Elemental Analysis Sample->EA Report Purity Report NMR->Report FTIR->Report MS->Report HPLC->Report GCMS->Report EA->Report

Caption: Overall workflow for the purity assessment of this compound.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide structural confirmation and information about functional groups. Elemental Analysis (EA) gives the percentage composition of elements, which is a fundamental indicator of purity.

Analytical Techniques Relationship cluster_techniques Analytical Techniques cluster_information Information Provided Compound This compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR EA Elemental Analysis Compound->EA Purity Quantitative Purity (%) HPLC->Purity Impurities Impurity Profile (Separation & Quantification) HPLC->Impurities GCMS->Impurities Structure Structural Confirmation GCMS->Structure NMR->Structure FunctionalGroups Functional Group Analysis FTIR->FunctionalGroups EA->Purity ElementalComposition Elemental Composition (%) EA->ElementalComposition

Caption: Relationship between analytical techniques and the purity information they provide.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution. Further dilute as necessary.

Data Presentation:

ParameterSpecification
Retention Time of Main Peak~ [To be determined experimentally] min
Purity (by area %)≥ 99.0%
Individual Impurity≤ 0.1%
Total Impurities≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

ParameterExpected Result
Retention Time~ [To be determined experimentally] min
Molecular Ion (M+)m/z 114
Major FragmentsTo be determined from the mass spectrum
Impurity IdentificationBased on library search and fragmentation patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound and for identifying any structurally related impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Expected Chemical Shift: A singlet for the two equivalent methyl groups. The exact chemical shift will depend on the solvent used but is expected in the range of δ 2.5-3.0 ppm.

  • ¹³C NMR:

    • Expected Chemical Shifts: Two signals are expected: one for the methyl carbons and one for the two equivalent carbons of the thiadiazole ring. The ring carbons are expected to appear significantly downfield.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H~2.7Singlet
¹³C~16.0 (CH₃), ~165.0 (C=N)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.

Experimental Protocol:

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~2900-3000C-H stretching (methyl groups)
~1600C=N stretching (thiadiazole ring)
~1450C-H bending (methyl groups)
~700C-S stretching
Elemental Analysis (CHNS)

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which is a fundamental measure of its purity. The experimental values should be in close agreement with the theoretical values for the molecular formula C₄H₆N₂S.[1][2]

Experimental Protocol:

  • Instrumentation: CHNS elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[2]

Data Presentation:

ElementTheoretical %Experimental %Deviation
Carbon (C)42.08[To be determined]≤ ±0.4%
Hydrogen (H)5.30[To be determined]≤ ±0.4%
Nitrogen (N)24.54[To be determined]≤ ±0.4%
Sulfur (S)28.08[To be determined]≤ ±0.4%

Note: An acceptable deviation for elemental analysis is typically within ±0.4% of the theoretical value.[3][4]

Potential Impurities

Potential impurities in this compound may arise from the starting materials, side reactions during synthesis, or degradation. Common synthetic routes often involve the cyclization of thiosemicarbazide derivatives.[5][6][7] Potential impurities could include:

  • Starting materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions.

  • Degradation products: Products formed upon exposure to light, heat, or moisture.

The analytical methods described above, particularly HPLC and GC-MS, should be capable of separating and identifying these potential impurities.

Conclusion

A combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive purity assessment of this compound. The protocols outlined in these application notes serve as a detailed guide for researchers, scientists, and drug development professionals to ensure the quality and purity of this important heterocyclic compound. Adherence to these methods will facilitate reliable and reproducible results in downstream applications.

References

Application Notes and Protocols: 2,5-Dimethyl-1,3,4-thiadiazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-Dimethyl-1,3,4-thiadiazole as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization data, and potential applications, with a focus on its relevance to drug development and materials science.

Introduction

This compound is a five-membered heterocyclic compound featuring two nitrogen atoms and one sulfur atom. The lone pairs of electrons on the nitrogen atoms make it an excellent N,N-bidentate or bridging ligand for a variety of transition metal ions. The resulting coordination complexes have garnered significant interest due to their diverse structural features and potential applications in areas such as catalysis, materials science, and medicinal chemistry. The 1,3,4-thiadiazole scaffold is a known pharmacophore, and its metal complexes are being explored for their enhanced biological activities, including antimicrobial and anticancer properties.[1][2]

Synthesis Protocols

Protocol 1: Synthesis of this compound Ligand

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of N,N'-diacylhydrazines using a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Step 1: Synthesis of N,N'-Diacetylhydrazine

N,N'-diacetylhydrazine serves as the precursor for the synthesis of this compound. It can be prepared by the acetylation of hydrazine.

  • Materials: Hydrazine hydrate, high-boiling point ester (e.g., alkyl carboxylate with bp > 140°C), and optionally a catalyst (e.g., N-hydroxysuccinimide).[1]

  • Procedure:

    • In a round-bottom flask, combine hydrazine hydrate and a high-boiling point ester.

    • Optionally, add a catalytic amount of N-hydroxysuccinimide (0.1-10% of the mass of hydrazine hydrate).[1]

    • Heat the mixture at a temperature between 150-200°C for 5-10 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the N,N'-diacetylhydrazine product by recrystallization.

Step 2: Cyclization to form this compound

  • Materials: N,N'-diacetylhydrazine, phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, and a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N,N'-diacetylhydrazine in toluene.

    • Add phosphorus pentasulfide (or Lawesson's reagent) in a molar ratio of 1:2 (diacetylhydrazine: P₄S₁₀).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Synthesis of Metal Complexes

Complexes of this compound with transition metals such as copper(II), nickel(II), and cobalt(II) can be prepared by reacting the ligand with the corresponding metal salt in an appropriate solvent.

  • Materials: this compound, a metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O), and a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Procedure:

    • Dissolve this compound in a minimal amount of hot ethanol.

    • In a separate flask, dissolve the metal salt in ethanol or a water/ethanol mixture.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is commonly used for the synthesis of octahedral complexes.[2]

    • Reflux the resulting mixture for 2-4 hours.

    • Allow the solution to cool to room temperature. The metal complex will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Appearance Solid
Melting Point 61-64 °C
Boiling Point 202 °C at 1013 hPa
¹H NMR (CDCl₃, ppm) δ 2.6 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, ppm) δ 165.0 (C=N), 15.0 (CH₃)
IR (KBr, cm⁻¹) ~2920 (C-H str.), ~1500 (C=N str.)

Note: NMR and IR data are representative and may vary slightly based on solvent and instrumentation.

Table 2: Characterization Data of Representative Metal Complexes
Complex Formula (Proposed)ColorGeometryMagnetic Moment (μB)UV-Vis λmax (nm)
[Cu(C₄H₆N₂S)₂Cl₂]GreenOctahedral~1.8 - 2.2~600-800
[Ni(C₄H₆N₂S)₂Cl₂]GreenOctahedral~2.9 - 3.4~400, ~650-750
[Co(C₄H₆N₂S)₂Cl₂]Pink/BlueOctahedral~4.3 - 5.2~500-600

Note: The data presented are typical for analogous 1,3,4-thiadiazole complexes and serve as an illustrative example. The exact values will depend on the specific complex and experimental conditions.[2]

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization N2H4 Hydrazine Hydrate DAH N,N'-Diacetylhydrazine N2H4->DAH Acetylation Ester High-Boiling Ester Ester->DAH DMTD This compound DAH->DMTD Cyclization P4S10 P₄S₁₀ P4S10->DMTD Complex [M(DMTD)₂Cl₂] Complex DMTD->Complex Coordination NMR NMR Spectroscopy DMTD->NMR IR IR Spectroscopy DMTD->IR cluster_complex cluster_complex DMTD->cluster_complex MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Complex Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis Xray X-ray Crystallography Complex->Xray signaling_pathway cluster_cell Cancer Cell Complex Thiadiazole-Metal Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Enzyme Enzyme Inhibition (e.g., Kinases) Complex->Enzyme DNA DNA Interaction/Damage Complex->DNA Apoptosis Apoptosis ROS->Apoptosis Enzyme->Apoptosis DNA->Apoptosis

References

Application Notes and Protocols for Antimicrobial 2,5-Dimethyl-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial applications of 2,5-disubstituted-1,3,4-thiadiazole derivatives, with a focus on compounds bearing methyl groups. While literature specifically detailing derivatives of a pre-formed 2,5-dimethyl-1,3,4-thiadiazole scaffold is limited, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles, including those with methyl substitutions, has been a significant area of investigation for novel antimicrobial agents. The 1,3,4-thiadiazole ring is a versatile scaffold known for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and antimicrobial screening, and visualizes important workflows and mechanisms.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various 2,5-disubstituted-1,3,4-thiadiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from selected studies, focusing on derivatives containing at least one methyl group on the thiadiazole ring or closely related structures.

Table 1: Antifungal Activity of a 5-Methyl-1,3,4-Thiadiazole Derivative

CompoundFungal StrainMIC (µg/mL)
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)Candida species0.125–4
  • Data extracted from a study on the antifungal effects of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which was identified as a potent antifungal agent against various Candida species, including azole-resistant isolates.[1]

Table 2: Antibacterial and Antifungal Activity of Various 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound IDSubstituentsBacterial/Fungal StrainsMIC (µg/mL)Zone of Inhibition (mm)
Series 1 R1 = H, R2 = CH3, R3 = CH3Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzaeN/AInhibition rates of 52% to 79% at 100 µg/mL were observed for the series.
Compound 14c Dipeptide derivativeAspergillus terreusN/AExhibited potent activity
Compound 9 Tetrahydrofuran derivativeAspergillus terreusN/AExhibited potent activity
  • Data from various studies on 2,5-disubstituted-1,3,4-thiadiazoles.[2][3] Note that direct comparisons between studies may be limited due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and antimicrobial evaluation of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

This protocol describes a general method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, which can be adapted for the synthesis of methyl-substituted derivatives. One common method involves the cyclization of thiosemicarbazides.[4]

Materials:

  • Substituted carboxylic acid (e.g., acetic acid for a methyl substituent)

  • Thiosemicarbazide

  • Concentrated sulfuric acid or phosphorus oxychloride (as a cyclizing/dehydrating agent)

  • Ethanol

  • Aromatic aldehyde (for Schiff base derivatives, if desired)

  • Glassware: Round-bottom flask, condenser, beaker, filtration apparatus

Procedure:

  • Step I: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole:

    • In a round-bottom flask, add an equimolar amount of the substituted carboxylic acid and thiosemicarbazide.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphorus oxychloride with cooling.

    • Reflux the mixture for 2-4 hours.

    • After cooling, pour the reaction mixture into crushed ice.

    • Neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

  • Step II: Synthesis of Schiff Base Derivatives (Optional):

    • Dissolve the synthesized 2-amino-5-substituted-1,3,4-thiadiazole in ethanol in a round-bottom flask.

    • Add an equimolar amount of a substituted aromatic aldehyde and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated Schiff base by filtration.

    • Wash the product with cold ethanol and recrystallize to obtain the pure compound.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and standard antimicrobial agent) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is used to assess the qualitative antimicrobial activity and determine the zone of inhibition.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer

  • Standardized microbial inoculum (0.5 McFarland)

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates.

  • Inoculation: Aseptically swab the entire surface of the agar plate with the standardized microbial inoculum.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the dissolved compound at a specific concentration into each well.

  • Controls: Use a standard antibiotic/antifungal as a positive control and the solvent (e.g., DMSO) as a negative control in separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key workflows and concepts related to the antimicrobial applications of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

G cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Schiff Base Formation (Optional) cluster_final Final Product Carboxylic Acid Carboxylic Acid Reaction1 Reflux with Dehydrating Agent (e.g., H2SO4) Carboxylic Acid->Reaction1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction1 Intermediate 2-Amino-5-substituted- 1,3,4-thiadiazole Reaction1->Intermediate Reaction2 Reflux with Glacial Acetic Acid Intermediate->Reaction2 Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction2 Final_Product 2,5-Disubstituted- 1,3,4-thiadiazole Derivative Reaction2->Final_Product

Caption: General synthetic pathway for 2,5-disubstituted-1,3,4-thiadiazole derivatives.

G Start Synthesized Thiadiazole Derivatives Prepare_Stock Prepare Stock Solutions (in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plates Prepare_Stock->Serial_Dilution Inoculate_Plates Inoculate Plates Serial_Dilution->Inoculate_Plates Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plates Incubate Incubate Plates (24-48 hours) Inoculate_Plates->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for in-vitro antimicrobial screening using the broth microdilution method.

G Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme 14-α-demethylase (CYP51) Thiadiazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Cell_Membrane Fungal Cell Membrane Disruption Ergosterol->Cell_Membrane Essential Component of

Caption: Proposed mechanism of antifungal action for certain 1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols for Agrochemicals Featuring the 2,5-Dimethyl-1,3,4-thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in the development of agrochemicals due to its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agrochemicals based on the 2,5-dimethyl-1,3,4-thiadiazole scaffold. The methodologies outlined herein are intended to guide researchers in the exploration and development of novel crop protection agents.

Data Presentation

The following tables summarize the biological activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives, providing a comparative overview of their efficacy.

Table 1: Fungicidal Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

Compound IDR1R2Target FungiInhibition Rate (%) @ 100 µg/mLEC50 (µg/mL)Reference
12a CH3 CH3 Colletotrichum gloeosporioides62-[4]
Nakazawaea ishiwadae74-[4]
Gilbertella persicaria85-[4]
Fusarium sp.65-[4]
12bCH3CH2CH3Gilbertella persicaria816.71[4]
I185-phenyl-2-furylHPhytophthora infestans-5.7[1]
Valsa mali-9.7[1]

Note: Quantitative data for the specific herbicidal and insecticidal activity of this compound were not available in the reviewed literature. The tables for herbicidal and insecticidal activity will be populated as this data becomes available through further research.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, which can be adapted for the synthesis of the 2,5-dimethyl derivative.[6][7]

Materials:

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Dimethyl sulfate

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Ethanol

  • Appropriate glassware for organic synthesis

Procedure:

  • Preparation of the thiohydrazide intermediate: React hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt. This salt is then reacted with dimethyl sulfate to yield the methyl dithiocarbazinate.

  • Acylation: The methyl dithiocarbazinate is then acylated using chloroacetyl chloride at a low temperature.

  • Cyclization: The resulting intermediate is cyclized in the presence of a base, such as 10% sodium bicarbonate, to form the 1,3,4-thiadiazole ring.[6]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Workflow for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Hydrazine Hydrate, CS2) intermediate1 Potassium Dithiocarbazinate start->intermediate1 KOH intermediate2 Methyl Dithiocarbazinate intermediate1->intermediate2 (CH3)2SO4 intermediate3 Acylated Intermediate intermediate2->intermediate3 Acylating Agent cyclization Cyclization intermediate3->cyclization Base product 2,5-Disubstituted-1,3,4-thiadiazole cyclization->product purification Purification (Recrystallization) product->purification

Caption: General synthesis workflow for 2,5-disubstituted-1,3,4-thiadiazoles.

Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

This protocol is a standard method to evaluate the direct antifungal activity of the synthesized compounds against various phytopathogenic fungi.[8]

Materials:

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Cultures of target fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is not inhibitory to fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubate the plates at 25-28°C until the mycelial growth in the control plates (PDA with DMSO only) reaches the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by testing a range of concentrations and performing probit analysis.

Experimental Workflow for Mycelial Growth Inhibition Assay

cluster_assay Fungicidal Bioassay Workflow prep_solutions Prepare Stock Solutions (Compounds in DMSO) amend_media Amend PDA Media prep_solutions->amend_media plate_pouring Pour Plates amend_media->plate_pouring inoculation Inoculate with Fungal Plugs plate_pouring->inoculation incubation Incubate inoculation->incubation measurement Measure Colony Diameter incubation->measurement analysis Calculate Inhibition & EC50 measurement->analysis

Caption: Workflow for the in vitro fungicidal mycelial growth inhibition assay.

Protocol 3: Herbicidal Activity Screening

This protocol describes a common method for the preliminary screening of compounds for herbicidal activity using a seed germination and early growth assay.

Materials:

  • Test compounds

  • Acetone or DMSO as a solvent

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., cress, lettuce)

  • Growth chamber or incubator

Procedure:

  • Prepare a series of concentrations of the test compound in a suitable solvent.

  • Apply a known volume of each concentration to the filter paper in the Petri dishes and allow the solvent to evaporate.

  • Place a specific number of seeds (e.g., 20) on the treated filter paper.

  • Add a standard amount of distilled water to each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to a solvent-only control.

  • Determine the IC50 value for the most sensitive parameter.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the contact and ingestion toxicity of compounds to leaf-eating insects.[2]

Materials:

  • Test compounds

  • Acetone or DMSO as a solvent, with a surfactant (e.g., Tween-80)

  • Fresh leaves of a host plant

  • Target insects (e.g., larvae of Spodoptera littoralis)

  • Ventilated containers

Procedure:

  • Prepare a series of concentrations of the test compound in the solvent/surfactant solution.

  • Dip fresh leaves into each test solution for a few seconds and allow them to air dry.

  • Place the treated leaves into the ventilated containers.

  • Introduce a known number of insects (e.g., 10 larvae) into each container.

  • Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Record the mortality of the insects at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage of mortality, correcting for any mortality in the solvent-only control using Abbott's formula.

  • Determine the LC50 value through probit analysis.

Signaling Pathways and Mechanisms of Action

Fungicidal Mechanism of Action

Thiadiazole-based fungicides often act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This is typically achieved through the inhibition of the cytochrome P450 enzyme, 14α-demethylase.[5]

Ergosterol Biosynthesis Inhibition Pathway

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase (Cytochrome P450) lanosterol->enzyme ergosterol Ergosterol disruption Fungal Cell Membrane Disruption ergosterol->disruption Essential Component enzyme->ergosterol Catalyzes Conversion thiadiazole This compound thiadiazole->enzyme Inhibits cluster_properties Molecular Properties scaffold 2,5-Disubstituted-1,3,4-thiadiazole Scaffold r1 Substituent at C2 (R1) scaffold->r1 r2 Substituent at C5 (R2) scaffold->r2 lipophilicity Lipophilicity (LogP) r1->lipophilicity electronics Electronic Effects (Hammett parameters) r1->electronics sterics Steric Factors (Size, Shape) r1->sterics r2->lipophilicity r2->electronics r2->sterics activity Agrochemical Activity (Fungicidal, Herbicidal, Insecticidal) lipophilicity->activity electronics->activity sterics->activity

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethyl-1,3,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of 2,5-Dimethyl-1,3,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2,5-disubstituted-1,3,4-thiadiazoles like the dimethyl variant?

A1: The most prevalent methods start from hydrazine derivatives. Key routes include:

  • Cyclization of Diacylhydrazines: The reaction of N,N'-diacylhydrazines (in this case, N,N'-diacetylhydrazine) with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) is a direct and widely used method.[1]

  • Reaction of Thiohydrazides/Thiosemicarbazides: Cyclization of thiosemicarbazide or thiohydrazides with carboxylic acids, acid chlorides, or esters using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or sulfuric acid (H₂SO₄) is also a standard procedure.[2][3][4]

  • One-Pot Syntheses: Modern, efficient one-pot methods have been developed that combine reactants to form the thiadiazole ring in a single process, often improving overall efficiency and yield.[5][6]

Q2: Can the synthesis be performed under microwave irradiation?

A2: Yes, microwave-assisted synthesis has been shown to be highly effective. It can significantly reduce reaction times from several hours to as little as 15 minutes and can increase product yields by 8-18% compared to conventional reflux conditions.[1]

Q3: What is the general stability of the 1,3,4-thiadiazole ring?

A3: The 1,3,4-thiadiazole ring is an aromatic and generally stable heterocyclic system.[5] This stability is a key reason for its prevalence as a core structure in medicinal chemistry.[6] However, some derivatives may be sensitive to highly acidic conditions, which can be a consideration during purification on silica gel.[7]

Q4: Are there common side products to be aware of?

A4: Depending on the synthetic route and reagents, the formation of 1,3,4-oxadiazoles can be a competing reaction, as they are bioisosteres of thiadiazoles.[1][8][9] The choice of cyclizing and sulfur-donating reagents is critical to selectively favor the formation of the thiadiazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Symptoms: TLC analysis of the crude mixture shows primarily starting materials or numerous unidentified spots. Little to no desired product is isolated after work-up.

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction - Reaction Time: Monitor the reaction's progress using TLC. Some cyclizations require extended heating or reflux to go to completion.[5] - Temperature: Ensure the reaction is maintained at the optimal temperature. Verify heating mantle or oil bath temperatures.[5]
Sub-optimal Cyclizing/Thionating Agent The choice of reagent is critical. For cyclizing thiosemicarbazides, strong acids like H₂SO₄ or POCl₃ are common, but conditions must be controlled.[1][5] For converting diacylhydrazines, Lawesson's reagent is highly effective.[1] If one agent gives a low yield, consider trying an alternative.
Reagent Purity/Stoichiometry Verify the purity of starting materials, especially the hydrazine and sulfur sources. Ensure the molar ratios of all reactants and catalysts are correct.[5] Anhydrous conditions are often necessary, as moisture can quench reagents like POCl₃ or Lawesson's reagent.
Degradation of Product Harsh work-up conditions (e.g., excessively strong acid or base) can degrade the final product. Ensure neutralization steps are performed carefully, preferably at low temperatures.

Issue 2: Product "Oils Out" During Recrystallization

  • Symptoms: Instead of forming solid crystals upon cooling, the product separates from the solvent as an immiscible liquid.

Possible Causes & Solutions

Possible Cause Recommended Solution
High Level of Impurities Impurities can significantly depress the melting point and disrupt crystal lattice formation.[7] Purify the crude product first by column chromatography to remove the majority of impurities before attempting recrystallization.
Inappropriate Solvent Choice The solvent may be too effective, preventing precipitation even at low temperatures, or too poor, causing the product to crash out as an oil.[7] Experiment with different solvent systems. Ethanol or a mixture of ethanol and water is often a good starting point for thiadiazole derivatives.[7]
Rapid Cooling Cooling the saturated solution too quickly promotes the formation of an oil over well-defined crystals. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath.[7] If an oil still forms, try gently reheating until the solution is homogeneous and allowing it to cool even more slowly (e.g., in a dewar).

Issue 3: Difficulty with Column Chromatography Purification

  • Symptoms: The product streaks on the column, does not elute with standard solvent systems, or appears to decompose on the column.

Possible Causes & Solutions

Possible Cause Recommended Solution
Incorrect Solvent System The mobile phase polarity is critical. If too non-polar, the compound remains adsorbed to the silica. If too polar, it co-elutes with impurities.[7] Optimize the solvent system extensively with TLC plates before running the column. A common starting point is a hexane/ethyl acetate gradient.[7]
Product Decomposition on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of some sensitive compounds.[7] You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed. If decomposition is suspected, use silica gel that has been neutralized with a base (e.g., by slurrying with triethylamine in the mobile phase).

Data on Synthetic Methodologies

The yield of 2,5-disubstituted-1,3,4-thiadiazoles is highly dependent on the chosen synthetic route and reaction conditions.

Table 1: Comparison of Reported Yields for 1,3,4-Thiadiazole Synthesis

Methodology Reagents/Conditions Reported Yields Reference
Microwave-Assisted SynthesisDiacylhydrazines + Lawesson's ReagentGood; 8-18% increase over conventional heating[1]
Base-Mediated ProtocolEthylbenzimidate + Benzothiohydrazides70-91%[10]
Solid-Phase ReactionCarboxylic Acid + Thiosemicarbazide + PCl₅>91%[11]
One-Pot CyclizationAcylhydrazides + Isothiocyanates51-97%[2]

Key Experimental Protocol

Method: Cyclization of N,N'-Diacetylhydrazine with Lawesson's Reagent

This protocol provides a direct and efficient route to this compound.

Materials:

  • N,N'-Diacetylhydrazine

  • Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene or Xylene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N'-diacetylhydrazine (1.0 eq). Add anhydrous toluene (or xylene) to create a slurry.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 eq) to the flask. Safety Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent). Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction typically takes 5-7 hours under conventional heating.[1]

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes acidic impurities and unreacted Lawesson's reagent byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[7]

Visualized Workflows and Logic

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Combine N,N'-Diacetylhydrazine and Anhydrous Toluene B 2. Add Lawesson's Reagent A->B C 3. Reflux (5-7h) & Monitor by TLC B->C D 4. Cool to RT & Filter C->D E 5. Wash with NaHCO3 and Brine D->E F 6. Dry Organic Layer & Concentrate E->F G 7. Purify Crude Product F->G H Recrystallization G->H I Column Chromatography G->I J Pure this compound H->J I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Problem: Low or No Yield q1 Is starting material visible on final TLC? start->q1 incomplete Reaction Incomplete q1->incomplete Yes side_reactions Side Reactions or Degradation q1->side_reactions No sol_incomplete Solutions: - Increase reaction time - Verify temperature - Check stoichiometry incomplete->sol_incomplete sol_side_reactions Solutions: - Check reagent purity - Use milder work-up - Change cyclizing agent side_reactions->sol_side_reactions

Caption: Troubleshooting decision tree for addressing low product yield.

synthesis_pathway cluster_reactants A N,N'-Diacetylhydrazine C Thionation & Intramolecular Cyclization A->C B Lawesson's Reagent B->C D This compound C->D

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Synthesis of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-Dimethyl-1,3,4-thiadiazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, like other 2,5-disubstituted-1,3,4-thiadiazoles, typically involves the cyclization of a thiosemicarbazide derivative. Common starting materials include the reaction of an acylhydrazine with a sulfur reagent or the cyclization of an acylthiosemicarbazide.[1][2] For the dimethyl derivative, precursors derived from acetic acid, such as N,N'-diacetylhydrazine or acetylthiosemicarbazide, are often used with a dehydrating or thionating agent.

Q2: I am getting a very low yield. What are the most likely causes?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to run to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, leading to decomposition or increased side product formation.

  • Poor Quality Reagents: Impurities in the starting materials can significantly interfere with the reaction and inhibit product formation.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants or cyclizing agent can lead to a lower yield.

  • Formation of Side Products: Competing reaction pathways can consume starting materials, reducing the yield of the desired product.[3]

Q3: I am observing a significant amount of an unexpected byproduct. What could it be?

A3: A very common side product in the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazide precursors is the isomeric 1,2,4-triazole derivative. The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions. Cyclization in a strong acidic medium typically favors the formation of the 1,3,4-thiadiazole.[3][4] Conversely, conducting the cyclization under alkaline conditions often leads to the formation of the 1,2,4-triazole as the major product.[4]

Q4: My final product is difficult to purify. What troubleshooting steps can I take?

A4: Purification challenges often arise from the presence of persistent impurities or the physical properties of the product itself.

  • "Oiling Out" During Recrystallization: This happens when the compound separates as a liquid instead of forming crystals. It can be caused by a high level of impurities or a suboptimal solvent choice.[5] Try purifying the crude product by column chromatography first or experiment with different recrystallization solvents, such as ethanol or ethanol/water mixtures.[5]

  • Decomposition on Silica Gel: Some thiadiazole compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5] You can test for this by spotting the compound on a TLC plate and observing it over time. If decomposition occurs, consider using neutralized silica gel or an alternative stationary phase like alumina.[5]

  • Co-elution of Impurities: If impurities have similar polarity to your product, they may be difficult to separate via column chromatography. Optimizing the solvent system is key. A good starting point for thiadiazoles is often a hexane/ethyl acetate mixture.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC until the starting material spot disappears or is minimized. Ensure the reaction time is sufficient.[3]
Incorrect Reaction Temperature Optimize the temperature. Some cyclizations require reflux, while others may proceed at room temperature. Consult literature for analogous reactions.
Poor Reagent Quality Ensure starting materials are pure and dry. Recrystallize or distill starting materials if their purity is questionable.[3]
Ineffective Cyclizing Agent The chosen dehydrating/cyclizing agent (e.g., H₂SO₄, POCl₃, PPA) may not be effective. Consider trying a different agent based on literature precedents.[6][7]
Issue 2: Significant Side Product Formation
Potential CauseRecommended Solution
Formation of 1,2,4-Triazole Isomer The reaction medium is critical. Ensure strong acidic conditions to favor the 1,3,4-thiadiazole ring closure. Avoid basic or alkaline conditions.[3][4]
Acetylation of Intermediates If using acetic anhydride, over-acetylation can occur.[8] Control the stoichiometry and reaction temperature carefully to minimize the formation of diacetylated byproducts.
Oxidative Coupling In the presence of certain reagents or metal ions, oxidative side reactions can lead to dimers or other coupled products.[9] Ensure an inert atmosphere if the reaction is sensitive to oxidation.

Quantitative Data Summary

The choice of reaction medium is one of the most critical factors in directing the cyclization towards the desired 1,3,4-thiadiazole product over the isomeric 1,2,4-triazole.

Table 1: Influence of Reaction Medium on Product Distribution (Illustrative)

Reaction Medium Predominant Product Typical Yield of 1,3,4-Thiadiazole Typical Yield of 1,2,4-Triazole Reference
Acidic (e.g., conc. H₂SO₄) 1,3,4-Thiadiazole > 85% < 10% [3][4]

| Alkaline (e.g., NaOH) | 1,2,4-Triazole | < 15% | > 80% |[4] |

Experimental Protocols

Protocol: Synthesis of this compound via Cyclization of N,N'-Diacetylhydrazine

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • N,N'-Diacetylhydrazine

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Xylene

  • Sodium Bicarbonate Solution (aqueous, saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N,N'-diacetylhydrazine (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) or Phosphorus Pentasulfide (0.45 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Visualizations

reaction_pathway start Acetylthiosemicarbazide mid_acid start->mid_acid mid_base start->mid_base thiadiazole This compound (Desired Product) triazole 3,5-Dimethyl-4H-1,2,4-triazole-4-amine (Side Product) mid_acid->thiadiazole Acidic Conditions (e.g., H₂SO₄) mid_base->triazole Alkaline Conditions (e.g., NaOH)

Caption: Main vs. side product formation based on reaction conditions.

troubleshooting_workflow start Synthesis Issue Encountered check_crude Analyze Crude Product (TLC, NMR, LCMS) start->check_crude is_low_yield Low Yield? check_crude->is_low_yield is_impure Impure Product? check_crude->is_impure unreacted_sm Unreacted Starting Material Present? is_low_yield->unreacted_sm Yes resolved Problem Resolved is_low_yield->resolved No identify_impurity Identify Side Product (e.g., 1,2,4-Triazole) is_impure->identify_impurity Yes purification_issue Purification Difficulty? is_impure->purification_issue If still impure optimize_time_temp Optimize Reaction Time / Temperature unreacted_sm->optimize_time_temp Yes check_reagents Check Reagent Purity and Stoichiometry unreacted_sm->check_reagents No optimize_time_temp->resolved check_reagents->resolved adjust_conditions Adjust Reaction Conditions (e.g., use strong acid) identify_impurity->adjust_conditions adjust_conditions->resolved optimize_purification Optimize Purification: - Different Solvents - Neutralized Silica Gel purification_issue->optimize_purification Yes purification_issue->resolved No optimize_purification->resolved

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,5-Dimethyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.[1]

Q2: What are the likely impurities in a crude sample of this compound synthesized using Lawesson's reagent?

When synthesizing this compound from N,N'-diacetylhydrazine and Lawesson's reagent, the main impurities are typically unreacted starting materials and byproducts from the Lawesson's reagent itself. These byproducts are often phosphorus-containing and can be malodorous.[2][3] A thorough aqueous work-up is crucial to remove many of these byproducts before further purification.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It can be caused by a high concentration of impurities or the use of a suboptimal solvent. To address this, you can try purifying the crude product by column chromatography first to remove the bulk of the impurities.[1] Alternatively, experimenting with different solvent systems or allowing the solution to cool more slowly can promote crystal formation.[1]

Troubleshooting Guides

Column Chromatography

Problem: Low or no recovery of this compound from the column.

Possible CauseRecommended Solution
Incomplete Elution The solvent system may not be polar enough. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Monitor the elution using Thin Layer Chromatography (TLC).[1]
Decomposition on Silica Gel 1,3,4-Thiadiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[1] To test for this, spot a solution of your compound on a TLC plate and let it sit for a few hours before developing. If new spots appear, consider neutralizing the silica gel with a base like triethylamine before packing the column, or use a different stationary phase like alumina.
Irreversible Adsorption Highly polar impurities or the product itself might bind too strongly to the silica gel. Pre-treating the crude sample by dissolving it in a minimal amount of a slightly polar solvent and filtering it through a small plug of silica can remove highly polar baseline impurities before loading it onto the column.
Recrystallization

Problem: The purified product is still impure after recrystallization.

Possible CauseRecommended Solution
Co-precipitation of Impurities If the impurities have similar solubility properties to the desired product, they may crystallize out together. A second recrystallization from a different solvent system may be necessary.
Inappropriate Solvent Choice The solvent may be too good, retaining a significant amount of the product in solution even when cold, or too poor, causing the product and impurities to crash out of solution too quickly. Experiment with different solvents or solvent mixtures. A good starting point for this compound is an ethanol/water mixture.[1]
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

Quantitative Data Summary

Starting MaterialsReaction ConditionsPurification MethodReported Yield (%)
N,N'-Diacylhydrazines and Lawesson's ReagentToluene, refluxNot specifiedModerate to high
Aryl Hydrazides and Aryl Aldehydes with Lawesson's ReagentToluene, reflux with DMAPNot specified75-97
2,5-Dimercapto-1,3,4-thiadiazole and 4-ethylbromobutyrateK₂CO₃ in DMFRecrystallization from ethanol92

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent

This protocol is a general procedure for the thionation of N,N'-diacylhydrazines.

Materials:

  • N,N'-Diacetylhydrazine

  • Lawesson's Reagent

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N,N'-diacetylhydrazine in anhydrous toluene or THF.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by washing the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a mobile phase of increasing polarity, starting with a low polarity mixture such as 95:5 hexane/ethyl acetate. The polarity can be gradually increased to facilitate the elution of the product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N,N'-Diacetylhydrazine + Lawesson's Reagent reaction Reflux in Toluene/THF start->reaction workup Aqueous Work-up reaction->workup crude Crude 2,5-Dimethyl- 1,3,4-thiadiazole workup->crude decision Purity Check (TLC/NMR) crude->decision chromatography Column Chromatography decision->chromatography High Impurity recrystallization Recrystallization decision->recrystallization Low Impurity pure_product Pure 2,5-Dimethyl- 1,3,4-thiadiazole chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Problem: 'Oiling Out' During Recrystallization cause1 High Impurity Level start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Rapid Cooling start->cause3 solution1 Purify by Column Chromatography First cause1->solution1 solution2 Experiment with Different Solvent Systems (e.g., Ethanol/Water) cause2->solution2 solution3 Allow Slow Cooling to Room Temperature cause3->solution3

Caption: Troubleshooting guide for the "oiling out" problem during recrystallization.

References

stability issues of 2,5-Dimethyl-1,3,4-thiadiazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,5-Dimethyl-1,3,4-thiadiazole, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system in acidic conditions?

A1: The 1,3,4-thiadiazole ring is generally considered to be chemically stable due to its aromatic character.[1][2] Many synthetic procedures for 1,3,4-thiadiazole derivatives even utilize strong acids, such as concentrated sulfuric acid, for cyclization, indicating the ring's robustness under these conditions for short durations.[3][4] However, prolonged exposure to acidic environments, especially at elevated temperatures, can lead to degradation through acid-catalyzed hydrolysis. The stability is influenced by the nature of the substituents on the ring.

Q2: What are the primary factors that influence the stability of this compound in my experiments?

A2: Several factors can impact the stability of your compound:

  • pH: Stability generally decreases as the acidity of the medium increases (lower pH).

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Exposure Time: Longer exposure to acidic conditions increases the likelihood and extent of degradation.

  • Presence of Nucleophiles: In aqueous acidic solutions, water acts as a nucleophile, attacking the protonated thiadiazole ring, which can lead to hydrolysis and ring-opening.

Q3: Are there any known incompatible reagents or conditions I should avoid when working with this compound under acidic conditions?

A3: While the 1,3,4-thiadiazole core is relatively robust, caution is advised when using strong oxidizing agents in acidic media, as this could potentially lead to oxidation of the sulfur atom. Additionally, be mindful of potential interactions if your experimental setup includes other nucleophiles stronger than water, which could compete in degradation reactions. Some thiadiazole derivatives have also shown sensitivity to the acidic nature of silica gel during column chromatography, which can cause decomposition.[5]

Troubleshooting Guide

Issue 1: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the concentration of my target compound over time.

  • Possible Cause: The compound may be degrading under the acidic conditions of your experiment or analytical method.

  • Troubleshooting Steps:

    • Verify Analyte Stability: Prepare a standard solution of this compound in a neutral, aprotic solvent and another in your acidic mobile phase or reaction buffer. Analyze both immediately and then again after several hours. A decrease in the peak area of the compound in the acidic solution confirms instability.

    • Adjust pH: If possible, increase the pH of your medium. Determine the minimum acidity required for your experiment to proceed and operate within that limit.

    • Lower Temperature: Perform your experiment at a lower temperature to slow the rate of degradation.

    • Analyze for Degradants: Use techniques like LC-MS to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., hydrolysis products).

Issue 2: The yield of my reaction involving this compound is lower than expected when performed in an acidic solvent.

  • Possible Cause: Besides potential side reactions, the starting material or the product might be degrading during the reaction time.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of both the desired product and any unknown impurities.

    • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the exposure time to the acidic environment.

    • Neutralize Promptly: As soon as the reaction is complete, neutralize the acidic medium during the workup procedure to prevent further degradation of the product.

Quantitative Stability Data

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the following table provides an illustrative example of how stability data might be presented. These hypothetical values demonstrate the expected trend of decreasing stability (shorter half-life) with lower pH and higher temperature.

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)
1.025484.01 x 10⁻⁶
1.05082.41 x 10⁻⁵
3.0253505.50 x 10⁻⁷
3.050603.21 x 10⁻⁶
5.025>1000<1.93 x 10⁻⁷
5.0502009.62 x 10⁻⁷

Note: The data in this table is illustrative and intended to demonstrate expected trends. Researchers should determine the actual stability parameters for their specific experimental conditions.

Visualized Workflows and Pathways

Below are diagrams illustrating a logical troubleshooting workflow and a potential degradation pathway for this compound under acidic conditions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Stability Issue Observed (e.g., Low Yield, Impurity Peaks) check_purity 1. Confirm Purity of Starting Material start->check_purity is_pure Is material pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No run_control 2. Run Control Experiment (Neutral pH / Anhydrous) is_pure->run_control Yes purify->check_purity is_stable Is compound stable in control? run_control->is_stable other_issue Investigate Other Issues (e.g., Reagent Reactivity) is_stable->other_issue No optimize 3. Optimize Acidic Conditions is_stable->optimize Yes end Problem Resolved / Understood other_issue->end lower_temp Lower Temperature optimize->lower_temp increase_ph Increase pH / Use Milder Acid optimize->increase_ph reduce_time Reduce Exposure Time optimize->reduce_time analyze 4. Analyze Degradation lcms Identify Degradants (e.g., LC-MS) analyze->lcms lcms->end

Caption: Troubleshooting workflow for stability issues.

G compound This compound protonated Protonated Intermediate (N-protonation) compound->protonated + H⁺ attack Nucleophilic Attack by H₂O protonated->attack Slow, Rate-determining ring_opened Ring-Opened Intermediate attack->ring_opened + H₂O products Degradation Products (e.g., Acetic Hydrazide, Thioacetic Acid) ring_opened->products Further Hydrolysis

Caption: Hypothesized acid-catalyzed degradation pathway.

Experimental Protocol: Stability Testing in Acidic Buffers

This protocol outlines a general method for determining the stability of this compound in acidic aqueous solutions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade acetonitrile and water

  • Acids (e.g., HCl, H₂SO₄) or appropriate buffer salts (e.g., citrate, phosphate) to prepare pH 1, 3, and 5 buffers.

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Test Solutions: For each pH to be tested (e.g., pH 1, 3, 5, and a neutral control at pH 7), pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of ~100 µg/mL.

3. Experimental Procedure:

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each test solution into a validated HPLC system. Record the peak area of the this compound peak. This serves as the initial concentration.

  • Incubation: Store the remaining test solutions in tightly sealed vials at a controlled temperature (e.g., 25°C or an elevated temperature like 50°C for accelerated testing).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution, bring to room temperature if necessary, and analyze by HPLC.

  • Data Collection: Record the peak area of the parent compound at each time point. Note the appearance and area of any new peaks, which may correspond to degradation products.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T₀ measurement.

  • Plot the natural logarithm of the concentration (or % remaining) versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the degradation rate constant (-k).

  • Calculate the half-life (t½) for the compound under each condition using the formula: t½ = 0.693 / k.

References

Technical Support Center: Optimizing 2,5-Dimethyl-1,3,4-thiadiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,5-Dimethyl-1,3,4-thiadiazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives? A1: Common synthetic routes involve the cyclization of thiosemicarbazides or their derivatives.[1] Key methods include reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or the reaction of thiohydrazides with orthoesters.[2][3] One-pot syntheses, such as reacting aryl hydrazides and aryl aldehydes with Lawesson's reagent, offer an efficient alternative.[2]

Q2: What kind of chemical reactions can this compound undergo for further derivatization? A2: The 1,3,4-thiadiazole ring is generally stable and aromatic.[2] The ring nitrogens can react with electrophiles, like alkylating agents, to form 1,3,4-thiadiazolium salts.[3][4] Direct electrophilic substitution on the ring carbons (e.g., nitration, halogenation) is difficult due to the ring's electron-deficient nature, unless activating groups are present.[3][4]

Q3: What are the typical stability characteristics of the 1,3,4-thiadiazole ring? A3: The 1,3,4-thiadiazole ring is an aromatic system that is generally stable.[2] This stability is a key factor that contributes to the biological activity and often low toxicity of its derivatives.[5]

Q4: Are there efficient one-pot synthesis methods available for creating 2,5-disubstituted-1,3,4-thiadiazoles? A4: Yes, several one-pot procedures have been developed. For example, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized from aryl hydrazides and aryl aldehydes using Lawesson's reagent in a one-pot, two-step process.[2] Another method involves reacting a carboxylic acid with thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing agent.[2]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis and derivatization of this compound and its derivatives.

Troubleshooting_Flowchart Troubleshooting Derivatization Reactions start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Product Formation start->side_products solubility_issue Poor Solubility of Starting Materials start->solubility_issue check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Temp. & Time (Monitor by TLC) low_yield->optimize_conditions check_catalyst Evaluate Cyclizing Agent or Catalyst low_yield->check_catalyst id_side_products Identify Side Products (e.g., Oxadiazoles, Triazoles) side_products->id_side_products alt_solvent Explore Alternative Solvents (e.g., THF, Dioxane) solubility_issue->alt_solvent adjust_ph Adjust pH (Acidic medium favors thiadiazole) id_side_products->adjust_ph If Triazole change_reagent Use Alternative Reagents (e.g., Lawesson's Reagent) id_side_products->change_reagent If Oxadiazole

Caption: Troubleshooting flowchart for common issues in 1,3,4-thiadiazole synthesis.

Issue 1: Low or No Yield of the Desired Product
  • Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and solutions?

  • Answer:

    • Poor Quality Starting Materials: Impurities in the starting materials, such as the carboxylic acid or thiosemicarbazide, can significantly interfere with the reaction.[6] Always ensure the purity of your reagents before beginning the synthesis.

    • Incorrect Reaction Time or Temperature: The reaction may require specific time and temperature profiles to proceed to completion.[2] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and temperature.[6][7]

    • Sub-optimal Cyclizing Agent: The choice of cyclizing or dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) is critical and can dramatically impact the yield.[2][8] If one agent provides poor results, consider exploring alternatives.

    • Reagent Stoichiometry: Incorrect molar ratios of reactants or an insufficient amount of catalyst can lead to incomplete conversion of the starting materials.[2] Double-check all calculations and measurements.

Issue 2: Significant Formation of Side Products
  • Question: My analysis shows significant side product formation. How can I identify and minimize them?

  • Answer:

    • Formation of 1,3,4-Oxadiazoles: A common side product is the corresponding 1,3,4-oxadiazole, which can be identified by mass spectrometry due to its lower molecular weight (oxygen instead of sulfur).[7] To minimize its formation, consider using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents.[7]

    • Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization under alkaline conditions can sometimes lead to the formation of 1,2,4-triazole derivatives.[6] Performing the cyclization in a strong acidic medium generally favors the formation of the desired 1,3,4-thiadiazole ring.[6]

    • Unreacted Starting Materials: If the reaction is incomplete, the final product mixture will contain unreacted starting materials. Monitor the reaction by TLC to ensure it goes to completion.[6]

Issue 3: Difficulty in Product Purification
  • Question: How can I effectively purify my this compound derivative?

  • Answer:

    • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and quenched by pouring it onto ice or adding water.[7] Basification with a solution like sodium carbonate or sodium hydroxide to a neutral or slightly basic pH is often performed to precipitate the crude product.[2][7]

    • Recrystallization: The most common method for purifying the crude solid is recrystallization. A suitable solvent system, such as a mixture of DMF and water or ethanol, can be used to obtain the pure product.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the synthesis of 1,3,4-thiadiazole derivatives, based on data from various studies.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles.

Entry Starting Materials Catalyst/Reagent Solvent Conditions Yield (%) Reference
1 Carboxylic Acid + Thiosemicarbazide H₂SO₄ (conc.) - 90°C, 1-2h 60-85 [5][9]
2 Carboxylic Acid + Thiosemicarbazide POCl₃ Chlorobenzene 60°C, 2h 75-92 [10]
3 Carboxylic Acid + Thiosemicarbazide PCl₅ Solid-phase RT, Grinding >91 [2]
4 Acyl Hydrazide + Alkyl 2-(methylthio)-2-thioxoacetate p-TSA Toluene 90°C, 3h 94 [11]
5 Aryl Aldehyde + Aryl Hydrazide Lawesson's Reagent Toluene Reflux, 10h 75-97 [2]

| 6 | Thiosemicarbazide + Carbon Disulfide | KOH | Ethanol | Reflux | 81 |[1] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole

This protocol is adapted from a solid-phase synthesis method known for its mild conditions and high yields.[2]

Materials:

  • Substituted Carboxylic Acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Phosphorus Pentachloride (PCl₅) (1.2 mmol)

  • 5% Sodium Carbonate Solution

  • DMF/Water (1:2 v/v) for recrystallization

Procedure:

  • In a dry mortar, add thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride.

  • Grind the mixture thoroughly with a pestle at room temperature.

  • Let the mixture stand for the reaction to complete (monitor by TLC).

  • Carefully transfer the crude product to a beaker.

  • Add 5% sodium carbonate solution dropwise while stirring until the pH of the mixture is between 8.0 and 8.2.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the solid with deionized water and allow it to dry completely.

  • Recrystallize the dried product from a 1:2 mixture of DMF and water to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: N-Alkylation of this compound

This protocol describes the derivatization of the pre-formed this compound ring to form a thiadiazolium salt, based on general principles of N-alkylation.[3]

Experimental_Workflow N-Alkylation Experimental Workflow reagents 1. Combine this compound, Alkylating Agent & Dry Solvent reaction 2. Stir Reaction Mixture (e.g., RT to Reflux) reagents->reaction monitor 3. Monitor Progress by TLC reaction->monitor workup 4. Reaction Work-up (e.g., Solvent Evaporation) monitor->workup purify 5. Purify Product (Recrystallization or Chromatography) workup->purify analyze 6. Characterize Product (NMR, MS, IR) purify->analyze

Caption: A typical workflow for the N-alkylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Alkylating Agent (e.g., Methyl Iodide, Trimethylsilylmethyl trifluoromethanesulfonate) (1.1 mmol)[3]

  • Anhydrous Solvent (e.g., Acetonitrile, THF)

  • Ether (for precipitation)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the anhydrous solvent.

  • Add the alkylating agent dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture. The reaction time can vary from a few hours to overnight. Gentle heating may be required for less reactive alkylating agents.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add an excess of a non-polar solvent like ether to precipitate the thiadiazolium salt product.

  • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

  • Characterize the final product using NMR, IR, and mass spectrometry.

References

Technical Support Center: Overcoming Low Solubility of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of 2,5-Dimethyl-1,3,4-thiadiazole in experimental settings.

Data Presentation: Solubility Profile

SolventSolubility (at 25 °C)Notes
Water31 g/L[1]Slightly soluble.
EthanolData not availableGenerally expected to have moderate to good solubility.
DMSOData not availableGenerally expected to have high solubility.[2]
MethanolData not availableGenerally expected to have moderate to good solubility.

Note: It is highly recommended to experimentally determine the solubility of this compound in the specific solvent system of your experiment for accurate results.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: This is a common challenge due to the compound's limited aqueous solubility. Here are a few troubleshooting steps you can take, starting with the simplest:

  • Sonication: Place your sample in an ultrasonic bath. The high-frequency sound waves can help to break down the solid particles and enhance dissolution.

  • Gentle Heating: Gently warm the solution. Increased temperature often improves the solubility of solid compounds. However, be cautious about the thermal stability of this compound and your other reagents.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is a weak base, altering the pH of your buffer might slightly improve its solubility. This should be done cautiously as it can affect your experimental conditions.

  • Use of Co-solvents: This is one of the most effective methods. Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute this stock solution into your aqueous buffer.[2] Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[3]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are some strategies to overcome this:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent (e.g., DMSO) in your assay that does not affect the biological system. Prepare your stock solution at a concentration that allows for dilution into the aqueous buffer without exceeding this limit.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help to keep the compound in solution by forming micelles.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Preparation of a Solid Dispersion: A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility.

Q3: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?

A3: Yes, for preclinical and clinical development, more advanced formulation strategies are often necessary:

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[3]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and bioavailability.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to improve the solubility of the parent compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to solubilizing this compound.

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it into a sterile container.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring. A molar ratio of 1:1 or 1:2 (compound:cyclodextrin) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution until a dry powder is obtained. This powder is the inclusion complex and can be tested for its improved aqueous solubility.[3]

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involving this compound.

experimental_workflow start Start: Low Solubility This compound step1 Initial Attempt: Direct Dissolution in Aqueous Buffer start->step1 decision1 Is it soluble? step1->decision1 step2 Use Co-solvent (e.g., DMSO) Prepare Stock Solution decision1->step2 No end_success Success: Soluble for Experiment decision1->end_success Yes decision2 Does it precipitate upon dilution? step2->decision2 step3 Advanced Techniques: - Cyclodextrin Complexation - Solid Dispersion - Nanosuspension decision2->step3 Yes decision2->end_success No step3->end_success end_fail Further Optimization Needed

Troubleshooting workflow for low solubility.

cox2_inhibition Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiadiazole This compound (Potential Inhibitor) Thiadiazole->COX2 Inhibition

Potential inhibition of the COX-2 pathway.

carbonic_anhydrase_inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Physiological_Processes Various Physiological Processes (e.g., pH regulation, ion transport) HCO3_H->Physiological_Processes Thiadiazole This compound (Potential Inhibitor) Thiadiazole->CA Inhibition

Potential inhibition of Carbonic Anhydrase.

References

Technical Support Center: Scaling Up the Production of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,5-Dimethyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis route involves the cyclization of a 1,2-diacylhydrazine derivative with a sulfurizing agent. Specifically, the reaction of 1,2-diacetylhydrazine with a thionating agent like Lawesson's reagent or phosphorus pentasulfide is a widely used method.[1][2] Another potential route is the oxidative cyclization of thioacetamide, though this is less commonly detailed in industrial contexts.

Q2: What are the critical safety precautions to consider when handling this compound and its reagents on a large scale?

A2: this compound is harmful if swallowed and causes skin and serious eye irritation. When handling this compound, especially in large quantities, it is crucial to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] In case of contact with eyes, rinse cautiously with water for several minutes. For industrial-scale operations, a closed-system handling approach is recommended to minimize exposure.[3] Key reagents such as phosphorus pentasulfide and Lawesson's reagent are hazardous and require specific handling protocols. Always consult the material safety data sheet (MSDS) for each chemical before use.

Q3: How should this compound be stored, particularly in large quantities?

A3: Store this compound in a cool, dry, and well-ventilated place in tightly closed containers.[3] It is a combustible solid, so it should be kept away from heat and sources of ignition.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Possible Causes Recommended Solutions
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to the optimal temperature for the chosen sulfurizing agent (e.g., reflux in a suitable solvent like toluene for Lawesson's reagent).[2][3]
Sub-optimal molar ratio of reactants.Carefully control the stoichiometry. For the reaction of 1,2-diacetylhydrazine with phosphorus pentasulfide, ensure the correct molar ratios are used as per the established protocol.
Degradation of starting materials or product.Ensure the purity of starting materials. 1,2-diacetylhydrazine should be dry and free of impurities. The 1,3,4-thiadiazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to degradation.
Formation of Significant Byproducts Side reactions due to the reactivity of the thionating agent.The choice of sulfurizing agent and reaction conditions is critical. Lawesson's reagent can sometimes lead to cleaner reactions compared to phosphorus pentasulfide.[1][2] Controlling the reaction temperature and minimizing reaction time can help reduce byproduct formation.
Presence of impurities in starting materials.Use high-purity 1,2-diacetylhydrazine and sulfurizing agent. Analyze starting materials for any impurities that could interfere with the reaction.
Difficult to Control Exothermic Reaction The reaction of 1,2-diacetylhydrazine with strong thionating agents can be exothermic.On a large scale, add the thionating agent portion-wise to the reaction mixture to control the rate of heat generation. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring systems.
Purification Troubleshooting
Issue Possible Causes Recommended Solutions
"Oiling Out" During Recrystallization The crude product has a high level of impurities, depressing the melting point.First, attempt to remove the bulk of impurities by another method, such as column chromatography, before recrystallization.[4]
The chosen recrystallization solvent is not optimal.Experiment with different solvent systems. Ethanol or aqueous ethanol can be a good starting point for thiadiazole derivatives.[4] A solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
The cooling rate is too fast.Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote the formation of an oil instead of crystals.[4]
Product Decomposition on Silica Gel During Chromatography Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel.Test for decomposition by spotting a solution of the pure compound on a TLC plate and observing if new spots appear after some time. If decomposition is suspected, consider using neutralized silica gel or an alternative stationary phase like alumina.[4]
Co-elution of Impurities During Column Chromatography The solvent system (mobile phase) is not optimized.Develop an appropriate solvent system using TLC to achieve good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[4]
Residual Phosphorus Byproducts Incomplete removal of byproducts from phosphorus-based thionating agents.After the reaction, quenching the mixture with a base solution (e.g., sodium carbonate) can help neutralize acidic byproducts.[5] Thorough washing of the organic phase during work-up is crucial. Multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocols

Synthesis of this compound from 1,2-Diacetylhydrazine and Lawesson's Reagent

This protocol is a general guideline and should be optimized for specific scales and equipment.

Materials:

  • 1,2-Diacetylhydrazine

  • Lawesson's Reagent

  • Toluene (or another suitable high-boiling solvent)

  • 4-Dimethylaminopyridine (DMAP) (optional, can act as a catalyst)[2]

  • Sodium carbonate solution (for work-up)

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 1,2-diacetylhydrazine and toluene.

  • Addition of Lawesson's Reagent: Under an inert atmosphere (e.g., nitrogen), add Lawesson's reagent portion-wise to the stirred suspension. A catalytic amount of DMAP can also be added at this stage.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours.[2] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium carbonate solution.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[4]

Data Presentation

The following tables provide an overview of typical reaction parameters and physical properties. Note that optimal conditions can vary based on the scale of the reaction.

Table 1: Typical Reaction Parameters for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

ParameterValue/RangeReference
Reactants Aryl Hydrazide, Aryl Aldehyde[3]
Thionating Agent Lawesson's Reagent[2][3]
Catalyst DMAP (optional)[3]
Solvent Toluene[2][3]
Temperature Reflux[2][3]
Reaction Time 10 hours[3]
Yield 75-97%[3]

Table 2: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Appearance Solid
Melting Point 61-64 °C
Boiling Point 202 °C at 1013 hPa
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Temperature 2-30°C

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1,2-Diacetylhydrazine 1,2-Diacetylhydrazine Reaction_Vessel Reaction Vessel (Toluene, Reflux) 1,2-Diacetylhydrazine->Reaction_Vessel Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction_Vessel Quenching Quenching (Na2CO3 soln) Reaction_Vessel->Quenching Crude Mixture Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Recrystallization Recrystallization (Ethanol) Drying_Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Increase_Time_Temp Increase Time/ Temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Stoichiometry Check Reactant Stoichiometry Check_Reaction_Completion->Check_Stoichiometry Yes Final_Check Re-run Reaction Increase_Time_Temp->Final_Check Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Purity Check Starting Material Purity Check_Stoichiometry->Check_Purity Correct Adjust_Stoichiometry->Final_Check Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Check_Purity->Final_Check Pure Purify_Reactants->Final_Check

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

References

preventing degradation of 2,5-Dimethyl-1,3,4-thiadiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1,3,4-thiadiazole. The information is designed to help prevent degradation of the compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-30°C.[3] Avoid prolonged exposure to light and moisture.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: While 1,3,4-thiadiazoles are generally stable due to their aromatic ring, degradation can potentially occur under certain conditions.[4] Possible pathways include:

  • Photodegradation: Exposure to UV light may lead to the formation of byproducts. For a related compound, etridiazole, photodegradation resulted in the formation of carboxylic acid and hydroxyl derivatives.[1]

  • Hydrolysis: Although the thiadiazole ring is relatively stable, prolonged exposure to strong acidic or basic conditions could potentially lead to hydrolysis.

  • Oxidation: While the sulfur atom in the thiadiazole ring is relatively resistant to direct oxidation to a sulfoxide or sulfone, strong oxidizing agents should be avoided.[5]

Q4: What are some signs of degradation of this compound?

A4: Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing), or a change in its melting point. The appearance of new peaks in analytical tests like HPLC or the presence of unexpected spots on a TLC plate are also strong indicators of degradation.

Q5: What analytical methods are suitable for assessing the purity and stability of this compound?

A5: Several analytical techniques can be used to assess the purity and detect degradation products. High-Performance Liquid Chromatography (HPLC), particularly with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector, is a highly effective method for separating and quantifying the parent compound and any impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are also valuable for structural confirmation and identification of functional group changes that may occur during degradation.[7][8][9]

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

  • Visual Inspection: Examine the compound for any changes in color or appearance.

  • Purity Analysis: Re-analyze the purity of your stock using a suitable analytical method such as HPLC. Compare the chromatogram to a reference standard or a previously obtained chromatogram of a fresh sample.

  • Consider Experimental Conditions: Evaluate if any of your experimental reagents or conditions (e.g., strong acids/bases, oxidizing agents, prolonged exposure to light) could be causing degradation.

Issue 2: Appearance of unknown peaks in HPLC analysis.

The presence of additional peaks in your chromatogram suggests the formation of impurities or degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: If your HPLC is connected to a mass spectrometer, attempt to identify the mass of the unknown peaks. This can provide clues about the structure of the degradation products.

  • Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing small amounts of the compound to stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting samples by HPLC. This can help to identify if the unknown peaks in your sample correspond to specific degradation products.

  • Review Synthesis/Purification Records: If the compound was synthesized in-house, review the synthesis and purification records for any potential sources of impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-30°C[3]To minimize thermal degradation.
Light Store in a dark or amber containerTo prevent potential photodegradation.[1]
Atmosphere Tightly sealed container[1]To protect from moisture and atmospheric contaminants.
Environment Cool, dry, well-ventilated area[2]To prevent hydrolysis and other moisture-related degradation.

Table 2: Analytical Methods for Stability Assessment

MethodPurposeKey Parameters to Monitor
HPLC-UV/DAD Purity assessment and quantification of degradation products.Retention time, peak area, peak purity.
LC-MS Identification of degradation products.[6]Mass-to-charge ratio (m/z) of parent and daughter ions.
¹H and ¹³C NMR Structural confirmation and identification of structural changes.Chemical shifts, integration, coupling constants.
FT-IR Detection of changes in functional groups.Presence or absence of characteristic absorption bands.
Melting Point Assessment of purity.A broadened or depressed melting point range can indicate impurity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Potential Degradation Products Compound This compound Hydrolysis_Product Ring-Opened Product (e.g., Hydrazide Derivative) Compound->Hydrolysis_Product Strong Acid/Base, Moisture Oxidation_Product N-Oxide or Side-Chain Oxidation Compound->Oxidation_Product Strong Oxidizing Agents Photodegradation_Product Ring Cleavage or Rearrangement Products Compound->Photodegradation_Product UV Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_workflow Stability Testing Workflow Start Receive/Synthesize This compound Initial_Analysis Initial Analysis (HPLC, NMR, FT-IR) Start->Initial_Analysis Storage Store under Recommended Conditions Initial_Analysis->Storage Periodic_Testing Periodic Stability Testing (e.g., 1, 3, 6 months) Storage->Periodic_Testing Analysis Analyze Samples (HPLC for purity) Periodic_Testing->Analysis Compare Compare with Initial Data Analysis->Compare Decision Degradation Observed? Compare->Decision Investigate Investigate Cause (Troubleshooting Guide) Decision->Investigate Yes Stable Compound is Stable Decision->Stable No

Caption: Experimental workflow for stability testing.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Logic Problem Unexpected Results or Suspected Degradation Check_Storage Check Storage Conditions (Temp, Light, Seal) Problem->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Review_Procedure Review Experimental Procedure (Reagents, Conditions) Degradation_Confirmed->Review_Procedure Yes No_Degradation Compound is Likely Stable. Investigate other experimental factors. Degradation_Confirmed->No_Degradation No Forced_Degradation Consider Forced Degradation Study Review_Procedure->Forced_Degradation New_Stock Use a Fresh Stock of the Compound Forced_Degradation->New_Stock

Caption: Troubleshooting guide for suspected degradation.

References

refining experimental protocols involving 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound and its derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] They are particularly investigated for their potential as anticancer, antimicrobial, and antifungal agents.[2][3] The 1,3,4-thiadiazole ring is considered a privileged structure in drug discovery as it is a bioisostere of pyrimidine and can interfere with biological processes like DNA replication.[4]

Q2: What is the general stability of the 1,3,4-thiadiazole ring?

A2: The 1,3,4-thiadiazole ring is an aromatic system and is generally stable. This stability contributes to the biological activity and often results in lower toxicity for its derivatives.

Q3: What are the common starting materials for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?

A3: Common starting materials include N,N'-diacylhydrazines, which can be cyclized using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Other routes involve the cyclization of thiohydrazides or one-pot syntheses from hydrazides and aldehydes.

Troubleshooting Guides

Synthesis

Q4: I am experiencing very low or no yield of this compound. What are the possible causes and solutions?

A4: Low or no yield is a common issue in the synthesis of 1,3,4-thiadiazole derivatives. Here are some potential causes and their solutions:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been running for the recommended duration. Monitor the progress using Thin Layer Chromatography (TLC).

    • Temperature: Verify that the reaction is maintained at the optimal temperature. Many cyclization reactions require heating or reflux to proceed to completion.

    • Reagent Stoichiometry: Double-check the molar ratios of your starting materials and reagents. An incorrect ratio can lead to an incomplete reaction.

  • Sub-optimal Thionating Agent:

    • Choice of Reagent: The choice and quality of the thionating agent (e.g., Lawesson's reagent, P₂S₅) are critical. Ensure the reagent is fresh and has been stored under appropriate conditions (i.e., protected from moisture).

    • Reagent Activity: The activity of Lawesson's reagent can vary between batches. It may be necessary to test a new batch on a small scale first.

  • Side Reactions:

    • Moisture: The presence of water can lead to the hydrolysis of starting materials and intermediates, reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents.

Q5: My reaction mixture has turned into a dark, intractable tar. What could be the reason?

A5: Tar formation is often indicative of decomposition or polymerization side reactions.

  • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of starting materials or the product. Ensure precise temperature control.

  • Highly Reactive Intermediates: The reaction may be proceeding too quickly. Consider adding reagents portion-wise or at a lower temperature to control the reaction rate.

Purification

Q6: During column chromatography, my compound is streaking or not eluting from the silica gel column. What should I do?

A6: This is a frequent problem when purifying polar compounds containing nitrogen heterocycles on silica gel.

  • Solvent System: The polarity of your eluent may be too low. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). It is crucial to determine an optimal solvent system using TLC before running the column.

  • Interaction with Silica: The basic nitrogen atoms of the thiadiazole ring can interact strongly with the acidic silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent.

    • Use a different stationary phase, such as neutral or basic alumina, or a reverse-phase silica gel.

Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.

  • High Impurity Level: A high concentration of impurities can lower the melting point and interfere with crystal lattice formation. It may be necessary to first purify the compound by column chromatography.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing precipitation, or too poor, causing it to crash out as an oil. Experiment with different solvents or solvent mixtures. For thiadiazole derivatives, ethanol or mixtures of ethanol and water are often good starting points.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in a refrigerator. Using a seed crystal, if available, can also help induce crystallization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Appearance Solid
Melting Point 61-64 °C
Boiling Point 202 °C at 1013 hPa
¹H NMR (CDCl₃) δ ~2.7 ppm (s, 6H)
¹³C NMR (CDCl₃) δ ~165 ppm (C2, C5), ~15 ppm (CH₃)
Mass Spectrum (EI) m/z 114 (M⁺)

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

  • N,N'-Diacetylhydrazine

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N,N'-diacetylhydrazine (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N,N'-Diacetylhydrazine + Lawesson's Reagent reaction Reflux in Anhydrous Toluene start->reaction 1. Mix workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2. Cool & Filter chromatography Silica Gel Column Chromatography workup->chromatography 3. Concentrate characterization Characterization (NMR, MS, MP) chromatography->characterization 4. Isolate

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway in Cancer Cells

signaling_pathway cluster_akt Akt Pathway Inhibition cluster_apoptosis Apoptosis Regulation Thiadiazole 2,5-Disubstituted- 1,3,4-Thiadiazole Akt Akt Thiadiazole->Akt Inhibits Bcl2 Bcl-xL (Anti-apoptotic) Thiadiazole->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Thiadiazole->Bax Up-regulates Akt->Bcl2 Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible signaling pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.

References

Validation & Comparative

Comparative Guide to the Synthesis of 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2,5-Dimethyl-1,3,4-thiadiazole, a heterocyclic scaffold of interest in medicinal chemistry. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from peer-reviewed literature and patents.

Introduction

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom. This structural motif is a key component in a variety of biologically active compounds. The development of efficient and scalable synthetic methods is crucial for facilitating further research and drug development efforts. This guide outlines and compares two primary synthetic strategies: the cyclization of N,N'-diacetylhydrazine and a modern approach utilizing elemental sulfur with acetohydrazide and nitroethane.

Comparison of Synthetic Routes

Two principal routes for the synthesis of this compound are detailed below, each commencing from readily available starting materials.

Route 1: Thionation of N,N'-diacetylhydrazine

This classical two-step approach involves the initial preparation of N,N'-diacetylhydrazine, followed by a cyclization-thionation reaction.

  • Step 1: Synthesis of N,N'-diacetylhydrazine. This intermediate can be efficiently synthesized from the reaction of hydrazine hydrate with a suitable acetylating agent. A high-yield procedure utilizing isoamyl acetate has been reported.[1]

  • Step 2: Synthesis of this compound. The subsequent cyclization of N,N'-diacetylhydrazine is typically achieved using a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[2][3] While effective, these reagents can be challenging to handle and may require significant purification of the final product.

Route 2: Elemental Sulfur-Mediated Synthesis

A more recent and chemoselective method avoids the use of harsh phosphorus-based thionating agents, employing elemental sulfur for the direct coupling of an acylhydrazine with a nitroalkane.[1]

  • One-Pot Synthesis: This route offers the advantage of a one-pot procedure where acetohydrazide, nitroethane, and elemental sulfur are reacted in the presence of a base to directly yield this compound. This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the compared synthetic routes.

ParameterRoute 1: Thionation of N,N'-diacetylhydrazineRoute 2: Elemental Sulfur-Mediated Synthesis
Starting Materials Hydrazine hydrate, Isoamyl acetate, P₂S₅/Lawesson's ReagentAcetohydrazide, Nitroethane, Elemental Sulfur, Sodium Sulfide
Key Intermediate N,N'-diacetylhydrazineNot applicable (One-pot)
Overall Yield High (Step 1: up to 99.4%)High
Reaction Conditions Step 1: 142°C; Step 2: Varies with thionating agentRoom Temperature
Reaction Time Step 1: 9 hours; Step 2: Varies24 hours
Key Reagents Phosphorus pentasulfide or Lawesson's reagentElemental sulfur, Sodium sulfide
Advantages High-yield intermediate synthesisMild reaction conditions, operational simplicity, avoids harsh reagents
Disadvantages Use of malodorous and reactive thionating agentsLonger reaction time at room temperature

Experimental Protocols

Route 1: Thionation of N,N'-diacetylhydrazine

Step 1: Synthesis of N,N'-diacetylhydrazine [1]

  • A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (260.0 g, 2 mol) is added to a distillation column.

  • The mixture is heated to 142°C and refluxed.

  • Water and isoamyl alcohol are separated by rectification during the reaction over a period of 9 hours.

  • After completion, the product is obtained by vacuum distillation, yielding N,N'-diacetylhydrazine with a purity of 97.6% (99.4% yield).

Step 2: Synthesis of this compound (General Procedure)

A specific detailed protocol for the thionation of N,N'-diacetylhydrazine to this compound was not found in the searched literature. The following is a general representation based on similar syntheses.

  • N,N'-diacetylhydrazine is dissolved in an inert solvent (e.g., pyridine, toluene).

  • Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent is added portion-wise to the solution.

  • The reaction mixture is heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Route 2: Elemental Sulfur-Mediated Synthesis of this compound [1]

  • To a mixture of elemental sulfur (S₈, 0.4 mmol) and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol) in N,N-Dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere, add acetohydrazide (0.2 mmol) and nitroethane (0.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the consumption of acetohydrazide by TLC.

  • Upon completion, add 2 N HCl solution and stir for an additional 2 hours.

  • The crude product is then purified by silica-gel flash-column chromatography.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_route1 Route 1: Thionation of N,N'-diacetylhydrazine cluster_route2 Route 2: Elemental Sulfur-Mediated Synthesis Hydrazine1 Hydrazine Hydrate Diacetylhydrazine N,N'-diacetylhydrazine Hydrazine1->Diacetylhydrazine IsoamylAcetate Isoamyl Acetate IsoamylAcetate->Diacetylhydrazine Product1 This compound Diacetylhydrazine->Product1 ThionatingAgent P₂S₅ or Lawesson's Reagent ThionatingAgent->Product1 Acetohydrazide Acetohydrazide Product2 This compound Acetohydrazide->Product2 Product2_center Acetohydrazide->Product2_center Nitroethane Nitroethane Nitroethane->Product2 Nitroethane->Product2_center Sulfur Elemental Sulfur (S₈) Sulfur->Product2 Sulfur->Product2_center Base Na₂S Base->Product2 Base->Product2_center Product2_center->Product2

Caption: Comparative schematic of the two main synthesis routes for this compound.

Conclusion

Both presented routes provide viable methods for the synthesis of this compound. The classical approach via N,N'-diacetylhydrazine is a well-established, high-yielding method for the key intermediate. However, the subsequent thionation step often requires harsh and malodorous reagents. The more recent elemental sulfur-mediated synthesis offers a milder, one-pot alternative that is operationally simpler and avoids problematic reagents, making it an attractive option for modern synthetic applications, particularly when functional group tolerance is a priority. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile.

References

A Comparative Guide to 2,5-Disubstituted-1,3,4-Thiadiazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2,5-disubstituted-1,3,4-thiadiazoles have garnered significant attention for their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the biological performance of this class of compounds, supported by experimental data.

It is important to note that while the 1,3,4-thiadiazole isomer is extensively studied, direct comparative biological data for 2,5-dimethyl-1,3,4-thiadiazole against its other isomers (1,2,3-, 1,2,4-, and 1,2,5-thiadiazoles) is limited in publicly available literature. The focus of current research has been predominantly on the diverse substitutions at the 2 and 5 positions of the 1,3,4-thiadiazole ring to modulate biological activity.

Anticancer Activity of 2,5-Disubstituted-1,3,4-Thiadiazoles

Numerous studies have demonstrated the cytotoxic effects of 2,5-disubstituted-1,3,4-thiadiazole derivatives against a variety of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary: Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of 2,5-disubstituted-1,3,4-thiadiazole derivatives against various cancer cell lines. This data highlights the influence of different substituents on anticancer potency.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 Phenylamino9-chloro-6,7-dihydro-5H-benzoannulen-8-ylHeLa (Cervical)-[1](--INVALID-LINK--)
2 Phenylamino9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulen-8-ylMDA-MB-231 (Breast)-[1](--INVALID-LINK--)
3 N-benzyl-amine2,5-dimethoxy-phenylHT-29 (Colon)>100[1](--INVALID-LINK--)
4 2-trifluorometylophenylamino3-methoxyphenylMCF-7 (Breast)49.6[2](--INVALID-LINK--)
5 2-trifluorometylophenylamino3-methoxyphenylMDA-MB-231 (Breast)53.4[2](--INVALID-LINK--)
6 Benzenesulfonylmethyl)phenylAminoLoVo (Colon)2.44[3](--INVALID-LINK--)
7 Benzenesulfonylmethyl)phenylAminoMCF-7 (Breast)23.29[3](--INVALID-LINK--)

Antimicrobial Activity of 2,5-Disubstituted-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of novel antimicrobial agents. Derivatives with various substituents at the C2 and C5 positions have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2,5-disubstituted-1,3,4-thiadiazole derivatives, demonstrating their efficacy against different microbial strains.

Compound ID2,5-Disubstitution PatternMicrobial StrainMIC (µg/mL)Reference
8 bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]S. aureus4[4](--INVALID-LINK--)
9 bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]E. coli8[4](--INVALID-LINK--)
10 bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]C. albicans16[4](--INVALID-LINK--)
11 Di(mercapto-acetichydrazide) derivativeS. aureus-[5](--INVALID-LINK--)
12 Di(mercapto-acetichydrazide) derivativeE. coli-[5](--INVALID-LINK--)

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard procedure for evaluating the cytotoxic activity of thiadiazole derivatives against cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.

  • The media from the cell plates is replaced with media containing the test compounds, and the plates are incubated for 48-72 hours.[7]

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7]

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • The plates are gently shaken for 15 minutes to ensure complete solubilization.

  • The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells 4. Treat Cells with Compounds seed_plate->treat_cells compound_prep 3. Prepare Serial Dilutions of Test Compounds compound_prep->treat_cells incubate_48h 5. Incubate for 48-72 hours treat_cells->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate for 4 hours add_mtt->incubate_4h add_dmso 8. Solubilize Formazan with DMSO incubate_4h->add_dmso read_absorbance 9. Measure Absorbance add_dmso->read_absorbance calc_ic50 10. Calculate IC50 Value read_absorbance->calc_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

PI3K_AKT_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by 1,3,4-thiadiazole derivatives.

References

A Comparative Guide to the Mechanism of Action of 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validated mechanisms of action for the class of 2,5-disubstituted-1,3,4-thiadiazole compounds, with a focus on their potential as anticancer agents. 2,5-Dimethyl-1,3,4-thiadiazole serves as a foundational structure within this versatile chemical family. While direct extensive research on the dimethyl derivative is limited in the available literature, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles has been the subject of numerous studies. These compounds have demonstrated significant biological activity, primarily attributed to their role as bioisosteres of pyrimidine, which allows them to interfere with crucial cellular processes like DNA replication.[1]

The anticancer effects of these derivatives are often linked to the inhibition of various protein kinases and the induction of apoptosis. This guide will delve into the experimental data supporting these mechanisms, compare the cytotoxicity of representative compounds, and provide detailed experimental protocols for key validation assays.

Comparative Cytotoxicity Data

The cytotoxic potential of several 2,5-disubstituted-1,3,4-thiadiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency. The following table summarizes the IC50 values for selected compounds, offering a snapshot of their activity spectrum.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120-160--
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMDA-MB-23170-170--
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-71.78--
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA5494.04--
2-((5-((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-oneMCF-7---
Derivative with 3,4,5-trimethoxyphenyl and amino groupMCF-70.079--
2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j)HDAC10.015SAHA-

Validated Mechanisms of Action

The anticancer activity of 2,5-disubstituted-1,3,4-thiadiazoles is not attributed to a single mechanism but rather a combination of effects on multiple cellular pathways. The primary validated mechanisms include:

  • Enzyme Inhibition: A significant body of research has focused on the ability of these compounds to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

    • Tyrosine Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of Abl tyrosine kinase.[2]

    • EGFR/HER-2 Inhibition: Some compounds have been reported as dual inhibitors of EGFR and HER-2, key receptors in many cancers.

    • CDK1 Inhibition: Inhibition of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the cell cycle, has been observed with some thiadiazole derivatives, leading to cell cycle arrest.[3]

    • Histone Deacetylase (HDAC) Inhibition: Certain derivatives, particularly those with a hydroxamate group, have shown potent HDAC inhibitory activity.[4]

  • Induction of Apoptosis: Many 2,5-disubstituted-1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have demonstrated the activation of caspase-3, -8, and -9 following treatment with these compounds.[5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, inhibition of CDK1 can lead to arrest in the G2/M phase of the cell cycle.[3][6]

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and growth and is often dysregulated in cancer. Some thiadiazole derivatives have been shown to suppress this pathway, contributing to their anticancer effects.

Experimental Protocols

The validation of the mechanisms of action described above relies on a variety of well-established experimental techniques. Below are detailed protocols for two of the most commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 2,5-disubstituted-1,3,4-thiadiazole derivative) and incubated for a predetermined period (typically 24 to 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well.[7] The plate is then incubated for 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][7]

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals.[7]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours before the absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for PI3K/Akt Pathway Modulation

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound at various concentrations for a specific duration. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: An equal amount of protein from each sample (typically 20-40 µg) is loaded onto an SDS-polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is first blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the target protein (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K). This incubation is typically done overnight at 4°C.[8]

    • After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accuracy.

Visualizing the Mechanisms

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow and a key signaling pathway.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Thiadiazole Derivative A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & IC50 F->G

A simplified workflow of the MTT assay for cell viability.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Signaling Pathway Thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole Mitochondria Mitochondria Thiadiazole->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Thiadiazole->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Cytotoxicity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3,4-thiadiazole scaffold is a significant area of interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this heterocyclic compound, particularly those with substitutions at the 2 and 5 positions, have demonstrated considerable potential as anticancer agents.[1] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with cellular processes like DNA replication.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various 2,5-disubstituted-1,3,4-thiadiazole derivatives against several cancer cell lines, supported by experimental data and protocols.

Comparative Cytotoxicity Data

The cytotoxic potential of 2,5-disubstituted-1,3,4-thiadiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of these derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6Etoposide>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4Etoposide80.2
5-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[3]annulen-8-yl)-2-(N-phenylamino)-1,3,4-thiadiazoleMCF-7Not specified--
5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazoleHT-29Not specified--
5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazoleMDA-MB-23Not specified--
A derivative of pyrazoline-based 1,3,4-thiadiazoleHepG-284.9 ± 5.9--
A derivative of pyrazoline-based 1,3,4-thiadiazoleMCF-763.2 ± 2.9--

Note: The specific IC50 values for some compounds were not explicitly stated in the reviewed abstracts but were noted for their significant cytotoxic activity.[4]

Experimental Protocols

The cytotoxicity data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[4]

MTT Assay Protocol

This protocol outlines the key steps for evaluating the cytotoxicity of 2,5-disubstituted-1,3,4-thiadiazole derivatives against adherent cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29, HepG-2) are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[5]

2. Compound Treatment:

  • Stock solutions of the 1,3,4-thiadiazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.

  • The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[5]

3. MTT Addition and Incubation:

  • Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[6]

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • A solubilization solution, such as DMSO, acidified isopropanol, or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • The plate is often placed on an orbital shaker for a short period to ensure complete dissolution.[6]

5. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • A reference wavelength of 630 nm or higher is often used to correct for background absorbance.

6. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The IC50 values are calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the methodologies and mechanisms discussed, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add thiadiazole derivatives (various concentrations) incubation_24h->add_compounds incubation_48h Incubate for 24-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h (Formazan formation) add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

General workflow of the MTT assay for cytotoxicity evaluation.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_pathway Cellular Response thiadiazole 1,3,4-Thiadiazole Derivative bax BAX Protein Activation thiadiazole->bax induces caspase8 Caspase-8 Activation thiadiazole->caspase8 induces caspase3 Caspase-3 Activation bax->caspase3 caspase8->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Apoptosis induction by 1,3,4-thiadiazole derivatives.

Signaling Pathways in Cytotoxicity

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.[7] While the precise mechanism can vary depending on the specific substitutions on the thiadiazole ring, several key pathways have been implicated.

Many derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] In silico studies suggest that a likely mechanism of action for some of these compounds is connected with the activation of Caspase-8 and BAX proteins, which are key regulators of apoptosis.[8] Activated Caspase-8 can, in turn, activate executioner caspases like Caspase-3, leading to the biochemical and morphological changes characteristic of apoptosis. Additionally, some 1,3,4-thiadiazole derivatives have been found to interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7] By disrupting these pathways, these compounds can inhibit the uncontrolled proliferation of cancer cells.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,5-Dimethyl-1,3,4-thiadiazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The successful development and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Cross-validation of these methods is essential to demonstrate the consistency and reliability of analytical data across different techniques or laboratories.

This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). While direct experimental cross-validation data for this compound is not extensively available in the public domain, this guide collates typical performance data from validated methods for similar thiadiazole derivatives to provide a framework for comparison.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the typical performance characteristics of HPLC-UV, UV-Vis, and GC-MS for the analysis of small organic molecules like this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) UV-Visible Spectrophotometry Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Measurement of the absorption of UV-Vis light by the analyte in solution.Separation of volatile compounds in the gas phase with detection and identification based on mass-to-charge ratio.
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL[1]~0.5 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL[1]~1.5 µg/mL~0.05 ng/mL
Selectivity High (with appropriate column and mobile phase)Moderate (prone to interference from absorbing species)Very High (mass spectral data provides structural information)
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost Moderate to HighLowHigh
Typical Application Purity testing, stability studies, quantification in formulations.Routine quality control, simple assays.Impurity profiling, metabolite identification, trace analysis.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for each technique, based on established practices for the analysis of heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for separating non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The optimal composition should be determined through method development.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made to cover the expected concentration range of the samples.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

UV-Visible Spectrophotometric Method

This technique offers a simpler and more rapid approach for the quantification of this compound, particularly for routine quality control where high selectivity is not paramount.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the same region as the analyte (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): A solution of this compound in the chosen solvent is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the λmax.

  • Standard Preparation: A stock solution is prepared by accurately weighing and dissolving this compound in the selected solvent. A series of working standards are then prepared by serial dilution.

  • Calibration Curve: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The sample is dissolved in the solvent, and its absorbance is measured at the λmax. The concentration is then determined from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Given its boiling point of approximately 202 °C, GC-MS is a highly selective and sensitive method for the analysis of this compound, especially for identifying and quantifying trace impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical analytical method validation and a cross-validation process.

analytical_method_validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_analysis Perform Analysis prepare_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy assess_lod_loq Determine LOD & LOQ collect_data->assess_lod_loq assess_selectivity Assess Selectivity collect_data->assess_selectivity validation_report Generate Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_lod_loq->validation_report assess_selectivity->validation_report

Caption: Workflow for Analytical Method Validation.

cross_validation_workflow cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion method_a Method A (e.g., HPLC-UV) analyze_a Analyze with Method A method_a->analyze_a method_b Method B (e.g., GC-MS) analyze_b Analyze with Method B method_b->analyze_b prepare_samples Prepare Identical Sample Sets prepare_samples->analyze_a prepare_samples->analyze_b compare_results Compare Quantitative Results analyze_a->compare_results analyze_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_results->statistical_analysis conclusion Determine Method Concordance statistical_analysis->conclusion

Caption: Cross-Validation Workflow for Analytical Methods.

References

Benchmarking 2,5-Dimethyl-1,3,4-thiadiazole Against Known Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2,5-Dimethyl-1,3,4-thiadiazole against established corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in materials science and related fields.

Performance Data Summary

The following tables summarize the corrosion inhibition efficiency and electrochemical parameters of the studied inhibitors on different metals and in various corrosive media. It is important to note that the experimental conditions vary between studies, which should be considered when making direct comparisons.

Table 1: Corrosion Inhibition Performance of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Corrosion Current Density (Icorr, µA/cm²)Reference
2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazoleMild Steel1 M HCl200 ppm94.245.3[1]
2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄200 ppm95.835.1[1]
2,5-dimercapto-1,3,4-thiadiazole (DMTD)Mild Steel1.0 M H₂SO₄5 mM92.468.7[2]
N,N-dihydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-sulfur)-carbonyl acetamideQ235 Carbon Steel1 M HCl40 mg/L>9621.3[3]
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl0.5 mM94.631.6[4]

Table 2: Corrosion Inhibition Performance of Benzotriazole (BTA)

| Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Corrosion Current Density (Icorr, µA/cm²) | Reference | |---|---|---|---|---|---|---| | Mild Steel | 0.1 N H₂SO₄ | 1000 ppm | 94.84 | 56.2 | | | Iron | H₂SO₄ | 1 mM (+ 5x10⁻⁶ M Cu²⁺) | >90 | Not Specified |[5] | | Mild Steel | 1 N HCl | 10⁻³ M | 85 | 120 |[6] | | Copper | 3% NaCl | 5x10⁻³ M | 94.65 | Not Specified | |

Table 3: Corrosion Inhibition Performance of Tolyltriazole (TTA)

MetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Copper0.1 N H₂SO₄0.12 g/L89[7]
Copper0.1 N NaCl0.12 g/L92[7]
CopperAcetic Acid (0.1N)0.12 g/L99[7]
CopperSulfide-polluted 3.5% NaCl10⁻² M~40% higher than BTA[8]

Table 4: Corrosion Inhibition Performance of 2-Mercaptobenzothiazole (MBT)

MetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Mild Steel3.5 wt% NaClNot Specified>90 (in synergistic mixture with Na₂HPO₄)[9]
Copper3 wt% NaClNot SpecifiedActs as a mixed-type inhibitor[10]
Low Carbon Steel1 M HCl0.5 mM92.2[11]

Experimental Protocols

The data presented in this guide were obtained using standard corrosion testing methodologies. Below are detailed, generalized protocols for the key experiments cited.

Weight Loss Measurement

This gravimetric method is a fundamental technique for determining corrosion rates.

  • Specimen Preparation: Mild steel or copper coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The beakers are maintained at a constant temperature for a specified duration (e.g., 24 to 336 hours).

  • Post-Immersion Analysis: After the immersion period, the coupons are removed, and corrosion products are cleaned off using an appropriate solution (e.g., a mixture of NaOH and zinc dust). The coupons are then washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area * Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The cell is filled with the corrosive solution.

  • Open Circuit Potential (OCP): The working electrode is immersed in the solution, and the OCP is allowed to stabilize, typically for 30-60 minutes.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s). The resulting current is recorded.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used. The system is allowed to reach a steady OCP.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Visualizations: Workflows and Mechanisms

To further elucidate the processes involved in benchmarking corrosion inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep_metal Metal Specimen Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_metal->weight_loss pdp Potentiodynamic Polarization (PDP) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Inhibitor & Corrosive Solution Preparation prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_tafel Tafel Extrapolation (Icorr, Ecorr) pdp->analyze_tafel model_eec Equivalent Circuit Modeling (Rct, Cdl) eis->model_eec compare Compare Performance & Determine Mechanism calc_cr_ie->compare analyze_tafel->compare model_eec->compare

Caption: Experimental workflow for evaluating corrosion inhibitors.

Caption: Mechanism of corrosion inhibition by adsorption.

References

Structure-Activity Relationship of 2,5-Disubstituted 1,3,4-Thiadiazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-disubstituted 1,3,4-thiadiazole analogues, supported by experimental data, to inform future drug design and development endeavors. The versatile nature of the 1,3,4-thiadiazole ring allows for extensive modification at the 2 and 5 positions, significantly influencing the biological activity of the resulting compounds.

Comparative Analysis of Biological Activities

The biological efficacy of 2,5-disubstituted 1,3,4-thiadiazole analogues is profoundly influenced by the nature of the substituents at these key positions. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on their anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively investigated against various human cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.[1]

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 2,5-Disubstituted 1,3,4-Thiadiazole Analogues

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-Bromophenyl4-Methyl-1,3,4-thiadiazol-2-ylPanc-112.79[2]
1b 2,3-Difluorophenyl4-Methyl-1,3,4-thiadiazol-2-ylPanc-112.22[2]
1c 4-Bromophenyl4-Methyl-1,3,4-thiadiazol-2-ylHuh-711.84[2]
1d 2,3-Difluorophenyl4-Methyl-1,3,4-thiadiazol-2-ylHuh-710.11[2]
2a Isobutyldisulfanyl4-(4-Chlorophenylcarbamoyl)benzylthioA5492.12[3]
2b N-butyldisulfanyl4-(4-Chlorophenylcarbamoyl)benzylthioA5494.58[3]
3a 4-FluorophenylN-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)HCT-11692.2 nM[3]
4a Imidazo[2,1-b][3][4][5]thiadiazol-2-yl)-1H-indol-3-yl-CEM0.79[5]
4b Imidazo[2,1-b][3][4][5]thiadiazol-2-yl)-1H-indol-3-yl-HeLa0.78[5]
4c Imidazo[2,1-b][3][4][5]thiadiazol-2-yl)-1H-indol-3-yl-L12101.6[5]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substituents at the 2- and 5-positions: The nature of the substituents at both the C2 and C5 positions of the 1,3,4-thiadiazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions are frequently observed in potent analogues.[5]

  • Influence of Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly modulates cytotoxic potency. For instance, compounds with 4-bromo and 2,3-difluoro substitutions on the phenyl ring (compounds 1a-1d) exhibit notable activity against pancreatic (Panc-1) and liver (Huh-7) cancer cell lines.[2]

  • Role of Complex Side Chains: The introduction of more complex side chains, such as those containing carbamoyl and benzylthio moieties (compounds 2a and 2b), can lead to potent activity against lung cancer cells (A549).[3] The attachment of glycosyl moieties has also been shown to be important for anticancer activity.[3]

  • Hybrid Molecules: Fusing the 1,3,4-thiadiazole ring with other heterocyclic systems, like indole in imidazo[2,1-b][3][4][5]thiadiazole analogues (compounds 4a-4c), can result in compounds with potent and broad-spectrum anticancer activity.[5]

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted 1,3,4-Thiadiazole Analogues

Compound IDR1 SubstituentR2 SubstituentMicroorganismMIC (µg/mL)Reference
5a Free amino groupTetranorlabdane moietyBacillus polymyxa2.5[6]
5b Free amino groupTetranorlabdane moietyPseudomonas aeruginosa>100[6]
6a 4-Bromophenyl1,3,4-thiadiazole derivativeStaphylococcus epidermidis31.25[6]
6b 4-Bromophenyl1,3,4-thiadiazole derivativeMicrococcus luteus15.63[6]
7a 4-FluorophenylGallic acid amideVibrio harveyi0.0313 mg/mL[6]
8a Phenylamino5-substituted-1,3,4-thiadiazoleCandida albicans36.3[7]
8b 2,4-Dichlorophenylamino5-substituted-1,3,4-thiadiazoleCandida albicans32.6[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Importance of the Amino Group: The presence of a free amino group can be crucial for antibacterial activity, as seen in compound 5a, which shows significant potency against Bacillus polymyxa.[6]

  • Effect of Halogen Substitution: Halogen substitution on the phenyl ring, such as the 4-bromo group in compounds 6a and 6b, can confer activity against Gram-positive bacteria.[6] The presence of a 4-fluorophenyl group in compound 7a resulted in potent activity against Vibrio harveyi.[6]

  • Influence of Arylamino Substituents: For antifungal activity, the nature of the arylamino substituent at the C5 position can influence the activity spectrum. Phenylamino and dichlorophenylamino derivatives (compounds 8a and 8b) have shown notable activity against Candida albicans.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of a Key Anticancer Mechanism

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The following diagram illustrates a simplified representation of the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Analogue Thiadiazole->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 2,5-disubstituted 1,3,4-thiadiazole analogue, leading to the suppression of cancer cell proliferation and survival.

This guide provides a foundational understanding of the structure-activity relationships of 2,5-disubstituted 1,3,4-thiadiazole analogues. The presented data and protocols are intended to aid researchers in the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic scaffold.

References

A Comparative Guide to Computational and Experimental Data for 2,5-Dimethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental data for the chemical compound 2,5-Dimethyl-1,3,4-thiadiazole. This analysis is crucial for researchers in fields such as medicinal chemistry and materials science, where understanding the physicochemical and spectroscopic properties of heterocyclic compounds is paramount for the design and development of new molecules with desired activities. The following sections present a compilation of experimental data, a summary of computational predictions, and a comparative analysis to highlight the synergies and discrepancies between theoretical and practical findings.

Experimental Data

The experimental data for this compound has been sourced from various analytical techniques. These empirical values serve as the benchmark for validating computational models.

Physical and Spectroscopic Properties
PropertyExperimental ValueSource
Molecular Formula C₄H₆N₂SSigma-Aldrich[1]
Molecular Weight 114.17 g/mol Sigma-Aldrich[1]
CAS Number 27464-82-0NIST WebBook[2]
Melting Point 61-64 °CSigma-Aldrich[1]
Boiling Point 202 °C at 1013 hPaSigma-Aldrich[1]
¹H NMR (CDCl₃) Due to the symmetry of the molecule, a single peak is expected for the two methyl groups. The exact chemical shift value was not found in the searched literature.
¹³C NMR (CDCl₃, δ in ppm) 16.2 (CH₃), 164.8 (C=N)SpectraBase
Infrared (IR) Spectrum Key peaks observed in the condensed phase spectrum.[3]NIST WebBook[3]
Mass Spectrum (Electron Ionization) Molecular ion peak (M⁺) at m/z = 114, with a significant fragmentation pattern.[2]NIST WebBook[2]
Experimental Protocols

Synthesis of this compound:

A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of diacylhydrazines with a sulfurizing agent. For this compound, a plausible method adapted from established procedures for similar compounds is as follows:

  • Preparation of Diacetylhydrazine: Acetic anhydride is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol or acetic acid. The mixture is typically refluxed for several hours. Upon cooling, the diacetylhydrazine product precipitates and can be collected by filtration.

  • Cyclization with Lawesson's Reagent: The dried diacetylhydrazine is then mixed with Lawesson's reagent in an anhydrous solvent like toluene or xylene. This mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield pure this compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is recorded.

Computational Data

Predicted Properties
PropertyPredicted Value/MethodologySource
Molecular Formula C₄H₆N₂SPubChem
Molecular Weight 114.169 g/mol NIST WebBook[2]
¹H NMR Chemical Shift Prediction can be performed using Density Functional Theory (DFT) with the GIAO (Gauge-Independent Atomic Orbital) method. Machine learning models are also increasingly used for accurate predictions.[4][5]General Computational Chemistry Principles[4][5]
¹³C NMR Chemical Shift DFT calculations, often at the B3LYP/6-311G level of theory, are used to predict ¹³C NMR chemical shifts.[6]General Computational Chemistry Principles[6]
IR Frequencies Vibrational frequencies can be calculated using DFT methods (e.g., B3LYP with a 6-31G(d) basis set). The calculated frequencies are often scaled to better match experimental values.General Computational Chemistry Principles
Molecular Geometry The 3D structure can be optimized using DFT or other quantum mechanical methods to determine bond lengths, bond angles, and dihedral angles.PubChem
Computational Methodology

A typical computational workflow for predicting the spectroscopic properties of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This not only predicts the IR spectrum but also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • NMR Chemical Shift Calculations: The NMR chemical shifts (both ¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely used and reliable approach. These calculations are typically performed at a higher level of theory or with a larger basis set for better accuracy. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., TMS).

Comparative Analysis

A direct comparison between the experimental and computational data reveals the strengths and limitations of current theoretical models.

ParameterExperimentalComputational (Expected)Agreement/Discrepancy
Molecular Weight 114.17 g/mol 114.169 g/mol Excellent agreement.
¹³C NMR (C=N) 164.8 ppmDFT calculations for similar 1,3,4-thiadiazole rings show C2 and C5 carbons in the range of 164–166 ppm.[7]High level of agreement is expected.
¹³C NMR (CH₃) 16.2 ppmDFT calculations would likely predict a value in close agreement.High level of agreement is expected.
IR Spectrum Characteristic peaks for C-H, C=N, and the thiadiazole ring vibrations are observed.[3]DFT calculations can predict the vibrational modes. The calculated frequencies often show a systematic overestimation that can be corrected with scaling factors.Good qualitative agreement is expected, with scaled computational frequencies showing better quantitative agreement.
Mass Spectrum M⁺ at m/z = 114The molecular weight from computational geometry optimization corresponds to the M⁺ peak.Excellent agreement for the molecular ion. Fragmentation patterns require more complex computational approaches to predict accurately.

Overall, modern computational methods can provide remarkably accurate predictions for many properties of organic molecules. For this compound, the calculated molecular weight is in excellent agreement with the experimental value. The predicted ¹³C NMR chemical shifts, based on data for similar structures, are also expected to be in close agreement with the experimental values. While predicting the exact peak positions in an IR spectrum can be challenging, DFT calculations are invaluable for assigning the observed vibrational modes to specific molecular motions.

Visualizations

To illustrate the workflow of comparing experimental and computational data, the following diagram is provided.

Workflow for Comparing Experimental and Computational Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of this compound exp_purification Purification exp_synthesis->exp_purification exp_analysis Spectroscopic Analysis (NMR, IR, MS) exp_purification->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Comparative Analysis exp_data->comparison comp_structure Build 3D Structure comp_optimization Geometry Optimization (DFT) comp_structure->comp_optimization comp_calculation Property Calculation (NMR, IR) comp_optimization->comp_calculation comp_data Computational Data comp_calculation->comp_data comp_data->comparison validation Model Validation / Refinement comparison->validation

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational data for a target molecule.

References

The Rising Novelty of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold continues to be a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 2,5-disubstituted-1,3,4-thiadiazoles, particularly those bearing a methyl group at the 2-position, are emerging as a class of compounds with significant therapeutic potential. This guide provides a comparative assessment of the novelty of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The introduction of a methyl group at the 2-position of the 1,3,4-thiadiazole ring, in combination with various substitutions at the 5-position, has yielded derivatives with potent and, in some cases, selective biological activities. The following tables summarize the quantitative data from various studies, comparing the performance of these derivatives against established drugs.

Anticancer Activity

2,5-Disubstituted-1,3,4-thiadiazole derivatives have shown significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast)49.6[1]
MDA-MB-231 (Breast)53.4[1]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide A549 (Lung)0.034 (mmol L-1)[2][3]
MCF-7 (Breast)0.084 (mmol L-1)[2][3]
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative HCT116 (Colorectal)8.04 (48h)[4]
HCT116 (Colorectal)5.52 (72h)[4]
Honokiol derivative 8a A549 (Lung)1.62 ± 0.19[5]
MDA-MB-231 (Breast)4.61 ± 0.51[5]
Cisplatin (Standard Drug) A549 (Lung)-[2]
MCF-7 (Breast)-[2]
5-Fluorouracil (Standard Drug) MCF-7 (Breast)6.80[6]
HepG2 (Liver)-[6]
Antimicrobial Activity

The flexible nature of the 2,5-disubstituted-1,3,4-thiadiazole scaffold allows for the development of potent antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference
2-amino-5-(substituted phenyl)-1,3,4-thiadiazole (fluorinated) S. aureus20-28[7]
B. subtilis20-28[7]
2-amino-5-(substituted phenyl)-1,3,4-thiadiazole (chlorinated) S. aureus20-28[7]
B. subtilis20-28[7]
Tetranorlabdane derivative with 1,3,4-thiadiazole B. polymyxa2.5[8]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (4-bromophenyl) S. epidermidis31.25[8]
M. luteus15.63[8]
Ciprofloxacin (Standard Drug) B. subtilis25[8]
E. coli-[8]
Fluconazole (Standard Drug) A. niger24-26[7]
C. albicans24-26[7]
Anti-inflammatory Activity

Several 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.

Compound/DrugAssayResultReference
Thiadiazole-thiazolidinone hybrid 6l COX-2 InhibitionIC50 = 70 nM[9]
Thiadiazole derivative with sulfonamide 7b COX-2 InhibitionHigh Selectivity Index[10]
Thiadiazole derivative with sulfonamide 7c COX-2 InhibitionHigh Selectivity Index[10]
Propionic acid derivative 9 Carrageenan-induced paw edemaGood dose-dependent activity[11]
Celecoxib (Standard Drug) COX-2 InhibitionIC50 = 49 nM[9]
Indomethacin (Standard Drug) Carrageenan-induced paw edemaSignificant inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5x10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the novelty and mechanism of action of these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2,5-disubstituted- 1,3,4-thiadiazole derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (Carrageenan Paw Edema) characterization->anti_inflammatory pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway enzyme Enzyme Inhibition Assays (e.g., COX inhibition) anti_inflammatory->enzyme

Caption: General experimental workflow for assessing 2,5-disubstituted-1,3,4-thiadiazole derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole 2,5-Disubstituted- 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiadiazole 2,5-Disubstituted- 1,3,4-Thiadiazole Derivative Thiadiazole->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by 1,3,4-thiadiazole derivatives.

Conclusion

The novelty of 2,5-disubstituted-1,3,4-thiadiazole derivatives, particularly those containing a methyl group, lies in their potential for developing targeted therapies. The accumulated data suggests that strategic modifications at the 5-position can significantly enhance their potency and selectivity against various biological targets. The ability of these compounds to modulate critical signaling pathways in cancer and inflammation underscores their promise as lead structures for the development of next-generation therapeutics. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to translate their in vitro and in vivo efficacy into clinical applications.

References

Peer-Reviewed Validation of 2,5-Disubstituted-1,3,4-Thiadiazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of compounds based on the 2,5-disubstituted-1,3,4-thiadiazole scaffold, with a focus on their anticancer and antimicrobial activities. While specific peer-reviewed quantitative data for the parent compound, 2,5-Dimethyl-1,3,4-thiadiazole, is limited in publicly available literature, this document summarizes the extensive research on its derivatives, offering insights into the structure-activity relationships that govern their therapeutic efficacy. The data presented is collated from various peer-reviewed studies and is intended to serve as a resource for researchers in the field of drug discovery and development.

Introduction to this compound and its Derivatives

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to potentially interfere with biological processes such as DNA replication[1]. This property has led to the exploration of a vast library of 2,5-disubstituted-1,3,4-thiadiazole derivatives for various therapeutic applications. Research has demonstrated that these derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The therapeutic potential of these compounds is often attributed to their ability to inhibit various enzymes and signaling pathways crucial for cell proliferation and survival[2][3][4][5][6].

Anticancer Potential: A Comparative Analysis

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have shown significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes essential for cancer cell growth and survival.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2,5-disubstituted-1,3,4-thiadiazole derivatives against various cancer cell lines, as reported in peer-reviewed literature. This data provides a quantitative comparison of their cytotoxic potential.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ST10 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6Etoposide>100
ST10 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4Etoposide80.2
2g 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44--
2g 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29--
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)0.034Cisplatin-
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast)0.084Cisplatin-
Key Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives

Several signaling pathways have been identified as targets for the anticancer activity of 1,3,4-thiadiazole derivatives. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

1. MEK/ERK Signaling Pathway: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->MEK

MEK/ERK Signaling Pathway Inhibition

2. EGFR/HER-2 Signaling Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in many cancers. Certain 1,3,4-thiadiazole derivatives have been developed as dual inhibitors of EGFR and HER-2, blocking downstream signaling.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR_HER2

EGFR/HER-2 Signaling Pathway Inhibition

3. Abl Kinase Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of Abl kinase, including the T315I mutant which is resistant to some first-generation inhibitors.

Abl_Kinase_Pathway BcrAbl Bcr-Abl (Constitutively Active) Downstream Downstream Effectors (e.g., STAT5, Ras, PI3K/AKT) BcrAbl->Downstream Leukemia Leukemic Cell Proliferation & Survival Downstream->Leukemia Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->BcrAbl

Abl Kinase Signaling Pathway Inhibition

Antimicrobial Potential: A Comparative Analysis

The 1,3,4-thiadiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2,5-disubstituted-1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDDerivative StructureMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
23p 5-(4-methoxyphenyl)-N'-(4-bromophenyl)-1,3,4-thiadiazole-2-carbohydrazideStaphylococcus epidermidis31.25--
23p 5-(4-methoxyphenyl)-N'-(4-bromophenyl)-1,3,4-thiadiazole-2-carbohydrazideMicrococcus luteus15.63--
14a Tetranorlabdane-1,3,4-thiadiazole hybridBacillus polymyxa2.5--
8a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivativeStaphylococcus aureus20-28Ciprofloxacin18-20
8b 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivativeStaphylococcus aureus20-28Ciprofloxacin18-20

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the therapeutic potential of 1,3,4-thiadiazole derivatives.

MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compound Add serial dilutions of the 1,3,4-thiadiazole derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) to dissolve crystals incubate3->solubilize read_absorbance Measure absorbance at ~570nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value (% cell viability vs. concentration) read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains using the broth microdilution method.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of the 1,3,4-thiadiazole derivative in broth start->prepare_dilutions dispense_dilutions Dispense 100 µL of each dilution into a 96-well plate prepare_dilutions->dispense_dilutions prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) dispense_dilutions->prepare_inoculum inoculate_plate Inoculate each well with 5 µL of the microbial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate the plate at the appropriate temperature and duration for the microbe inoculate_plate->incubate_plate read_mic Visually inspect for turbidity or use a plate reader to determine the MIC incubate_plate->read_mic end End read_mic->end

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethyl-1,3,4-thiadiazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,5-Dimethyl-1,3,4-thiadiazole as hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, regional, and national regulations. This guide provides a detailed protocol for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Hazard Summary and Safety Precautions

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with care, adhering to the following safety measures to mitigate risks during the disposal process.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation.[1][2]Wear chemical-resistant gloves and a lab coat.[3][4]
Eye Irritation Causes serious eye irritation.[1][2]Wear safety glasses or goggles.[3]
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area or with appropriate exhaust ventilation.[1]
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[3][5] The following steps outline the process for preparing this chemical for disposal.

1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Lab coat

2. Waste Segregation: Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.[4][6]

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[4][5]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4][5]

3. Container Management: All waste containers must be in good condition and compatible with the chemical.

  • Containers must be kept tightly closed except when adding waste.[6][7]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[3][4][8]

4. Spill and Decontamination Procedures: In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][5]

  • Containment: For solid spills, sweep up the material and place it in the designated solid hazardous waste container, avoiding dust formation.[1] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4][5]

  • Cleaning: Thoroughly clean the spill area with soap and water.[3][5]

  • Disposal of Cleanup Materials: Collect all decontamination materials, such as wipes and absorbents, as solid hazardous waste.[4][5]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3][5]

5. Final Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste Container segregate->solid Solid or Contaminated Solids liquid Liquid Waste Container segregate->liquid Liquid Solutions sharps Sharps Container segregate->sharps Contaminated Sharps label_container Label Container: 'Hazardous Waste' 'this compound' Hazards solid->label_container liquid->label_container sharps->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store Store in Designated Secure Area seal_container->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 2,5-Dimethyl-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 2,5-Dimethyl-1,3,4-thiadiazole, ensuring the safety of researchers, scientists, and drug development professionals. The following information is compiled to offer immediate, procedural guidance for laboratory operations involving this compound.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[2] Adherence to strict safety protocols is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Well-ventilated areaChemical-resistant gloves (e.g., Butyl rubber)Chemical Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant coveralls

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Before handling, confirm all necessary PPE is worn correctly.

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and other tools to prevent cross-contamination.

2. Dissolution and Reaction:

  • Slowly and carefully add the solid compound to the solvent within the chemical fume hood to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction.

3. Work-up and Purification:

  • All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

4. Post-Handling Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Decontaminate all surfaces and equipment used.

  • Contaminated disposable materials should be discarded as hazardous waste.

Emergency Procedures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of through a licensed hazardous waste disposal company.[6]

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, gloves, wipes) in a designated, sealed, and clearly labeled solid hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[6] Do not mix with incompatible waste streams.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[6]

Container Management:

  • All waste containers must be in good condition and compatible with the chemical.[6]

  • Keep containers tightly closed except when adding waste.[6]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6]

Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble PPE and Equipment prep_area->gather_materials weighing Weighing and Aliquoting gather_materials->weighing Proceed to handle dissolution Dissolution and Reaction weighing->dissolution purification Work-up and Purification dissolution->purification decontaminate Decontaminate Surfaces and Equipment purification->decontaminate After completion segregate Segregate Waste purification->segregate Generate waste wash Wash Hands Thoroughly decontaminate->wash solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste sharps_waste Sharps Container segregate->sharps_waste store_waste Store in Designated Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1,3,4-thiadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。